SB-668875
Description
BenchChem offers high-quality SB-668875 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SB-668875 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUUKNICBOUOQ-JNZZMZGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H206N44O35S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2857.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB-668875: Mechanism of Action & Technical Guide
The following technical guide details the mechanism of action, pharmacology, and experimental utility of SB-668875 , a critical tool compound in the validation of Orexin Receptor 2 (OX2R) as a therapeutic target for narcolepsy.
The Prototypic Selective OX2R Peptide Agonist
Executive Summary
SB-668875 (also known as [Ala11, D-Leu15]-Orexin B ) is a synthetic peptide agonist highly selective for the Orexin 2 Receptor (OX2R).[1][2] Unlike the endogenous neuropeptides Orexin-A (non-selective) and Orexin-B (moderately OX2R-preferring), SB-668875 exhibits significant selectivity (>300-fold) for OX2R over OX1R.[1][2]
This compound serves as the primary mechanistic probe used to distinguish the physiological roles of OX2R versus OX1R. Its deployment in preclinical models demonstrated that selective OX2R activation is sufficient to ameliorate the core symptoms of Narcolepsy Type 1 (cataplexy and sleep fragmentation), paving the way for the development of oral small-molecule agonists (e.g., TAK-994, Danavorexton).[1]
Molecular Mechanism of Action[3]
Structural Basis of Selectivity
SB-668875 is a modified analogue of the endogenous human Orexin-B (28 amino acids).[1]
-
Modifications: Substitution of Alanine at position 11 and D-Leucine at position 15.[3][4][5]
-
Effect: These conformational constraints destabilize binding to the OX1R binding pocket while retaining high-affinity interaction with OX2R.
Signaling Cascade
Upon binding to the OX2R, SB-668875 acts as a full agonist, triggering the G-protein coupled signaling cascade characteristic of orexinergic transmission.
Pathway Logic:
-
Ligand Binding: SB-668875 docks into the orthosteric site of OX2R.
-
Gq Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the G
q subunit. -
Effector Activation: G
q-GTP activates Phospholipase C (PLC ).[1] -
Second Messengers: PLC
hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).[1] -
Calcium Flux: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering massive intracellular
release.[1] -
Neuronal Excitation: The surge in
and subsequent closure of leak channels leads to membrane depolarization and increased firing rates in target neurons.
Figure 1: The Gq-mediated signaling pathway activated by SB-668875 leading to neuronal excitation.[1]
Systems Pharmacology: The "Histamine Hypothesis"
The critical value of SB-668875 lies in its ability to dissect the neural circuits of wakefulness.
-
Orexin A (Non-selective): Activates both the Locus Coeruleus (LC) (Noradrenergic, OX1R-rich) and the Tuberomammillary Nucleus (TMN) (Histaminergic, OX2R-rich).[1][3]
-
SB-668875 (OX2R Selective): Selectively activates the TMN while bypassing the LC.[1]
Key Finding: Research utilizing SB-668875 confirmed that activation of the histaminergic system via OX2R is sufficient to suppress cataplexy and maintain wakefulness, challenging the dogma that noradrenergic (LC) activation was strictly required.
Comparative Potency Data
| Compound | Target | hOX2R EC50 (nM) | hOX1R EC50 (nM) | Selectivity Ratio (OX1/OX2) |
| SB-668875 | OX2R Agonist | ~40 | >10,000 | >250x |
| Orexin A | Dual Agonist | 20 | 20 | 1x (Equipotent) |
| Orexin B | Dual Agonist | 40 | 400 | 10x |
Note: Values represent consensus from FLIPR calcium assays in CHO cells.
Experimental Protocols
Protocol A: In Vitro Selectivity Validation (FLIPR Calcium Assay)
Objective: To quantify the potency and selectivity of SB-668875 against human OX1R and OX2R.[1]
Reagents:
-
CHO-K1 cells stably expressing hOX1R or hOX2R.[6]
-
FLIPR Calcium 6 Assay Kit.
-
SB-668875 (lyophilized peptide, dissolved in DMSO/buffer).[1]
Workflow:
-
Cell Plating: Seed CHO-hOX1R and CHO-hOX2R cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Aspirate media and load cells with Calcium 6 dye (dissolved in HBSS + 20mM HEPES + 2.5mM Probenecid).[1] Incubate for 2 hours.
-
Rationale: Probenecid inhibits the anion transporter to prevent dye leakage.
-
-
Compound Prep: Prepare 10-point serial dilutions of SB-668875 (Range: 1 pM to 10 µM).
-
Measurement: Transfer plate to FLIPR Tetra system.
-
Injection: Inject compound and record fluorescence (Ex 470-495nm, Em 515-575nm) for 180 seconds.
-
Analysis: Calculate
. Fit curves using a 4-parameter logistic equation to derive .[1]
Self-Validation Check:
-
Positive Control: Run Orexin-A on both lines.[7] It must show equipotent
(~20nM).[1] If Orexin-A fails, the cell line expression is compromised. -
Negative Control: Buffer only. Must show flat baseline.
Protocol B: In Vivo c-Fos Mapping (Neural Circuitry)
Objective: To confirm selective activation of histaminergic neurons (TMN) over noradrenergic neurons (LC).[1]
Workflow:
-
Subjects: Male C57BL/6J mice or Orexin-KO mice.
-
Cannulation: Stereotaxic implantation of guide cannula into the lateral ventricle (ICV).[1] Allow 1-week recovery.
-
Administration:
-
Perfusion: 90 minutes post-injection, deeply anesthetize and perfuse transcardially with 4% PFA.
-
Immunohistochemistry (Double Staining):
-
Quantification: Count double-positive cells (c-Fos+ / Marker+).
Expected Results:
-
Orexin-A: High c-Fos in both HDC+ (TMN) and TH+ (LC) neurons.[1][3]
-
SB-668875: High c-Fos in HDC+ (TMN) neurons; Near-zero c-Fos in TH+ (LC) neurons. [1]
Figure 2: Workflow for validating in vivo selectivity via c-Fos mapping.
References
-
Discovery of SB-668875
-
In Vivo Efficacy & Selectivity
-
Chemical Structure & Properties
-
Title: SB-668875 Product Information (Sigma-Aldrich).[1]
- Source: Sigma-Aldrich / Merck.
-
-
Orexin Receptor Pharmacology
- Title: Orexin Receptor 2 Agonists: A Pathophysiologic Approach to Narcolepsy Type 1.
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
- 1. SB-668875 = 95 HPLC, solid 274252-40-3 [sigmaaldrich.com]
- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Orexin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Orexin receptor - Wikipedia [en.wikipedia.org]
- 8. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
[Ala11, D-Leu15]orexin-B SB-668875 structure
#[Ala11, D-Leu15]orexin-B (SB-668875): Structural Pharmacology and Experimental Methodologies for OX2R-Selective Agonism
Executive Summary
The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B and their cognate G-protein-coupled receptors (OX1R and OX2R), is a critical regulator of the sleep-wake cycle, energy homeostasis, and reward processing[1]. A persistent challenge in neuropharmacology has been the deconvolution of receptor-specific physiological roles. Native Orexin-A is equipotent at both receptors, while Orexin-B exhibits only a modest 5- to 10-fold selectivity for OX2R[2],[3].
To isolate OX2R-mediated pathways, researchers developed [Ala11, D-Leu15]orexin-B (widely known in literature as SB-668875 ). By introducing specific structural constraints into the native peptide sequence, this rationally designed agonist achieves a remarkable 400-fold selectivity for OX2R over OX1R[4],. This whitepaper provides an in-depth technical analysis of its molecular architecture, signal transduction mechanisms, and the self-validating experimental protocols required to accurately quantify its pharmacological profile.
Molecular Architecture and Structure-Activity Relationship (SAR)
The native human Orexin-B is a 28-amino acid linear peptide. The development of[Ala11, D-Leu15]orexin-B involved a two-point substitution strategy designed to exploit the subtle topological differences between the orthosteric binding pockets of OX1R and OX2R[5].
Peptide Sequence: Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-{dLeu}-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2[4]
Causality of Structural Modifications
-
L-Leu11 to Ala11: The substitution of the bulky leucine side chain with a compact methyl group (alanine) reduces hydrophobic bulk, subtly altering the helical pitch of the peptide's midsection.
-
L-Leu15 to D-Leu15: The introduction of a D-amino acid is the critical selectivity driver. D-Leucine introduces a distinct stereochemical "kink" into the
-helical C-terminus. This conformational constraint creates severe steric hindrance within the OX1R binding pocket, effectively abolishing affinity. Conversely, the OX2R pocket is structurally accommodating to this altered conformation, allowing the peptide to retain high-affinity agonism[5].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C120H206N44O35S | [6], |
| Molecular Weight | 2857.26 - 2857.3 g/mol | [6], |
| CAS Number | 532932-99-3 (Peptide) / 274252-40-3 (Solid) | , |
| Solubility | Soluble in Water (up to 1 mg/mL) / PBS (pH 7.2) | [6], |
| C-Terminus | Amidated (Met-28-NH2) | [4], |
Pharmacodynamics & Receptor Selectivity
[Ala11, D-Leu15]orexin-B is classified as a highly potent, selective OX2R agonist. Its binding thermodynamics strongly favor the OX2R conformation, making it an indispensable tool compound for in vitro and in vivo target validation.
| Receptor Target | EC50 Value (nM) | Selectivity Ratio |
| Human OX2R | 0.13 nM | 400-fold preference |
| Human OX1R | 52.0 nM | 1x (Baseline) |
Data aggregated from standardized intracellular calcium mobilization assays[4],.
Intracellular Signaling Mechanisms
OX2R is a pleiotropic GPCR capable of coupling to multiple G-protein families depending on the cellular context. Upon binding[Ala11, D-Leu15]orexin-B, the receptor undergoes a conformational shift that primarily activates two distinct cascades:
-
Gq-Coupled Pathway: Activation of Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular Ca2+ from the endoplasmic reticulum, resulting in rapid cellular depolarization[1].
-
Gi/o-Coupled Pathway: In specific neuronal populations (e.g., primary rat cortical neurons), OX2R activation couples to Gi proteins, which directly inhibit Adenylyl Cyclase (AC), resulting in a quantifiable decrease in cyclic AMP (cAMP) synthesis[7],[1].
Figure 1: Dual Gq and Gi signaling pathways activated by [Ala11, D-Leu15]orexin-B at the OX2R.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data, assays utilizing [Ala11, D-Leu15]orexin-B must incorporate strict self-validating controls. Below are the gold-standard protocols for evaluating its pharmacodynamics.
Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)
Objective: Quantify the Gq-mediated EC50 of[Ala11, D-Leu15]orexin-B. Causality of Model: CHO-K1 cells are utilized because they possess a null background for endogenous orexin receptors. Any observed calcium flux is strictly attributable to the exogenously transfected human OX2R[6].
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human OX2R into a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer with probenecid to prevent dye extrusion). Causality: The AM (acetoxymethyl) ester modification allows the dye to passively permeate the lipid bilayer. Intracellular esterases then cleave the AM group, trapping the Ca2+-sensitive fluorophore inside the cell.
-
Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete esterase cleavage.
-
Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 10 seconds.
-
Ligand Addition: Automatically inject [Ala11, D-Leu15]orexin-B across a 10-point concentration gradient (e.g., 10 pM to 1 µM).
-
Self-Validation Controls:
-
Negative Control: Run identical gradients on wild-type (untransfected) CHO-K1 cells to rule out off-target membrane depolarization.
-
Antagonist Reversal: Pre-incubate a subset of wells with TCS OX2 29 (a selective OX2R antagonist)[7] to confirm that the Ca2+ transient is specifically OX2R-mediated.
-
Figure 2: Self-validating FLIPR workflow for quantifying OX2R-mediated calcium mobilization.
Protocol B: cAMP Inhibition Assay in Primary Neurons
Objective: Measure the Gi-mediated suppression of cAMP by [Ala11, D-Leu15]orexin-B.
Step-by-Step Methodology:
-
Culture: Isolate and culture primary rat cortical neurons for 7-10 days in vitro (DIV) to allow for endogenous OX2R expression[7].
-
Pre-treatment: Incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent the degradation of synthesized cAMP.
-
Stimulation & Agonism: Co-administer 10 µM Forskolin alongside varying concentrations of [Ala11, D-Leu15]orexin-B. Causality: Basal cAMP levels in neurons are often too low to detect a statistically significant Gi-mediated decrease. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP "floor." This allows the inhibitory effect of the OX2R agonist (IC50 ~ 42 nM) to be accurately quantified[6],[7].
-
Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.
-
Self-Validation Control: Pre-treat a control group with Pertussis Toxin (PTX). PTX ADP-ribosylates Gi proteins, uncoupling them from the receptor. A successful assay will show that PTX completely abolishes the [Ala11, D-Leu15]orexin-B mediated inhibition of cAMP[7].
In Vivo Applications & Physiological Impact
Beyond cellular assays, [Ala11, D-Leu15]orexin-B is extensively used in stereotaxic in vivo models to map OX2R-specific neurocircuitry:
-
Cardiovascular Regulation: Intracranial administration (e.g., 0.75 pmol/animal) in rat models directly increases mean arterial pressure (MAP), heart rate, and phrenic nerve activity, proving OX2R's role in sympathetic autonomic outflow[6].
-
Electrophysiology: Patch-clamp recordings in brain slices demonstrate that the peptide causes direct, reversible depolarization of postsynaptic membranes in serotonergic dorsal raphe nucleus (DRN) neurons, confirming its role as an excitatory neuromodulator.
References
-
Wikipedia - Orexin receptor -[Link]
-
PMC - Truncated Orexin Peptides: Structure–Activity Relationship Studies -[Link]
-
Wikipedia - Hypocretin (orexin) receptor 2 -[Link]
-
University of Luebeck - Orexins/hypocretins acting at Gi protein-coupled OX 2 receptors inhibit cyclic AMP synthesis in the primary neuronal cultures. -[Link]
-
PMC - The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases -[Link]
Sources
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin receptor - Wikipedia [en.wikipedia.org]
- 3. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. research.uni-luebeck.de [research.uni-luebeck.de]
Therapeutic Potential of SB-668875 in Narcolepsy: A Mechanistic and Methodological Guide
Executive Summary
Narcolepsy Type 1 (NT1) is a debilitating neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy (sudden loss of muscle tone triggered by strong emotions). The pathophysiological hallmark of NT1 is the selective and profound loss of hypothalamic neurons that synthesize the wake-promoting neuropeptides orexin-A and orexin-B [1]. Traditional pharmacotherapies rely on broad-spectrum CNS stimulants and sedatives, which merely manage downstream symptoms without addressing the underlying neuropeptide deficiency.
The development of targeted orexin receptor agonists represents a paradigm shift toward disease-modifying therapy. SB-668875 , a rationally designed peptide agonist highly selective for the Orexin 2 Receptor (OX2R) [2], serves as a critical tool compound. By isolating OX2R activation, SB-668875 provides a foundational blueprint for next-generation narcolepsy therapeutics aimed at directly restoring wakefulness and preventing cataplexy.
Pathophysiology and the Rationale for OX2R Selectivity
The endogenous orexin system operates via two G-protein-coupled receptors (GPCRs): OX1R and OX2R. While orexin-A is equipotent at both receptors, orexin-B shows a modest preference for OX2R. Genetic knockout studies and receptor-specific pharmacological probing have conclusively demonstrated that OX2R is the primary mediator of the wake-promoting and anti-cataplectic effects of orexins [3].
Targeting OX1R is largely associated with reward pathways and autonomic regulation. Therefore, achieving high selectivity for OX2R is paramount in narcolepsy drug development to maximize therapeutic efficacy (wakefulness) while minimizing off-target psychiatric or autonomic side effects.
Pharmacological Profile of SB-668875
SB-668875 is chemically designated as [Ala11, D-Leu15]orexin-B . By substituting specific amino acid residues in the native orexin-B sequence—specifically introducing an alanine at position 11 and a D-leucine at position 15—researchers engineered a compound that locks into the OX2R binding pocket with exceptional affinity while sterically hindering OX1R binding [2].
Quantitative Data: Receptor Selectivity Profile
To contextualize the pharmacological superiority of SB-668875 for targeted OX2R activation, the binding affinities and selectivity ratios are summarized below.
| Ligand | OX1R Affinity ( | OX2R Affinity ( | Selectivity Ratio (OX1R/OX2R) |
| Orexin-A | ~20 | ~38 | ~0.5x (Equipotent) |
| Orexin-B | ~250 | ~36 | ~7x (Mild OX2R Preference) |
| SB-668875 | >10,000 | ~25 | >400x (Highly OX2R Selective) |
(Data represents consensus approximations derived from recombinant cell line calcium mobilization assays [2][4].)
Mechanism of Action
Upon binding to OX2R, SB-668875 stabilizes the receptor's active conformation, primarily coupling to the
Fig 1: SB-668875 mediated OX2R signaling cascade leading to wakefulness.
Experimental Methodologies: Validating SB-668875 Efficacy
To rigorously evaluate the therapeutic potential of SB-668875, a self-validating experimental framework must be employed. The following protocols detail the in vitro and in vivo workflows, emphasizing the mechanistic causality behind each methodological choice.
Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)
Rationale: Because OX2R is a
-
Cell Preparation: Seed CHO-hOX2R cells in 384-well black, clear-bottom plates at 10,000 cells/well. Causality: Black-walled plates are strictly required to prevent well-to-well optical crosstalk during high-throughput fluorescence reading, ensuring signal integrity.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) for 60 minutes at 37°C. Causality: The acetoxymethyl (AM) ester modification allows the dye to passively permeate the hydrophobic cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, calcium-responsive fluorophore inside the cytosol.
-
Baseline Establishment: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds prior to compound addition. Causality: Establishing a stable baseline is critical to calculate the
ratio. This makes the assay self-validating by normalizing against any spontaneous, ligand-independent calcium fluctuations. -
Compound Addition & Reading: Automatically dispense SB-668875 across a concentration gradient (0.1 nM to 10
M). Include Orexin-A as a positive control and assay buffer as a vehicle (negative) control. Record fluorescence continuously for 3 minutes. -
Data Analysis: Calculate the area under the curve (AUC) or peak fluorescence to determine the precise
value.
Protocol 2: In Vivo Sleep-Wake Monitoring in Orexin-Deficient Mice
Rationale: To prove that SB-668875 can rescue the narcoleptic phenotype, it must be tested in a validated animal model, such as orexin/ataxin-3 transgenic mice (which postnatally lose orexin neurons)[5]. Because peptides like SB-668875 exhibit poor blood-brain barrier (BBB) penetration, intracerebroventricular (ICV) administration is utilized to guarantee target engagement in the CNS.
-
Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant an ICV cannula into the lateral ventricle. Simultaneously, attach EEG/EMG electrodes to the skull and nuchal (neck) muscles. Causality: EEG/EMG is the gold standard for objective sleep-wake staging. EEG captures cortical arousal, while EMG captures muscle atonia, allowing researchers to definitively distinguish between Wake, NREM, and REM sleep (or cataplexy).
-
Acclimatization & Baseline: Allow mice to recover for 7 days. Record a 24-hour baseline EEG/EMG to establish the subject-specific frequency of cataplexy-like episodes (abrupt transitions from Wake directly to REM).
-
Dosing Regimen: Administer SB-668875 (e.g., 1, 3, and 10 nmol) or artificial cerebrospinal fluid (aCSF, vehicle) via the ICV cannula at the onset of the light phase. Causality: Mice are nocturnal. Dosing during their light (inactive) phase maximizes the signal-to-noise ratio, making any wake-promoting efficacy starkly visible against their natural sleep drive.
-
Scoring & Validation: Blinded researchers score the EEG/EMG data in 10-second epochs. A successful self-validating run will show a dose-dependent increase in wakefulness duration and a complete suppression of cataplexy-like attacks compared strictly to the intra-subject vehicle baseline.
Fig 2: In vivo experimental workflow for evaluating SB-668875 efficacy.
Translational Perspective
While SB-668875 is a highly potent and selective tool compound, its peptidic nature limits its direct clinical utility due to rapid proteolytic degradation and poor BBB permeability. However, the pharmacological validation of OX2R as the primary therapeutic target for NT1—achieved largely through studies utilizing SB-668875—has paved the way for the development of orally bioavailable, small-molecule OX2R agonists (e.g., TAK-925, TAK-861) [6]. By understanding the precise receptor kinetics and signaling pathways engaged by SB-668875, drug development professionals can better design allosteric modulators and small molecules that mimic its profound anti-narcoleptic efficacy.
References
-
Title: Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior. Source: Cell. URL: [Link]
-
Title: Development of an orexin-2 receptor selective agonist, [Ala11, d-Leu15]orexin-B. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Hypocretin (orexin) receptor 2. Source: Wikipedia / Nature Medicine. URL: [Link]
-
Title: Truncated Orexin Peptides: Structure–Activity Relationship Studies. Source: PubMed Central (PMC). URL: [Link]
-
Title: Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation. Source: Cell. URL: [Link]
-
Title: Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1. Source: New England Journal of Medicine. URL: [Link]
SB-668875: Selective Orexin 2 Receptor Agonist & Calcium Mobilization Dynamics
The following technical guide details the pharmacological profile, mechanistic action, and experimental characterization of SB-668875 , a selective Orexin 2 Receptor (OX2R) agonist.
Technical Monograph for Drug Discovery & Pharmacology [1]
Executive Summary
SB-668875 (also identified in literature as [Ala11, D-Leu15]-Orexin B ) is a synthetic, modified peptide agonist engineered for high selectivity toward the Orexin 2 Receptor (OX2R) over the Orexin 1 Receptor (OX1R).[1][2] Unlike the endogenous ligands Orexin-A (equipotent) and Orexin-B (moderately OX2R selective), SB-668875 exhibits an approximate 400-fold selectivity for OX2R.[1]
This high selectivity makes SB-668875 a critical pharmacological tool for dissecting the specific contributions of OX2R signaling in sleep/wake regulation (specifically the promotion of wakefulness) and distinguishing them from OX1R-mediated autonomic and reward functions.[1] The primary functional readout for its activity is intracellular calcium mobilization (
Mechanistic Profile: Signal Transduction
SB-668875 acts as an orthosteric agonist at the OX2R.[1] Upon binding, it stabilizes the active conformation of the receptor, triggering a
The accumulation of
Figure 1: OX2R Signaling Pathway (Gq-Coupled)
Caption: Signal transduction cascade initiated by SB-668875 binding to OX2R, leading to calcium mobilization.
Pharmacological Characterization
The utility of SB-668875 lies in its differential potency.[1][3] While it retains nanomolar potency at OX2R comparable to the endogenous Orexin-B, its activity at OX1R is significantly attenuated.
Table 1: Comparative Potency Data (Calcium Flux Assay)
| Compound | Target Receptor | EC50 (nM) | Selectivity Ratio (OX2R vs OX1R) |
| SB-668875 | OX2R | 0.13 | ~400-fold |
| SB-668875 | OX1R | 52.0 | - |
| Orexin-A | OX2R | 0.02 | ~1-fold (Equipotent) |
| Orexin-A | OX1R | 0.03 | - |
| Orexin-B | OX2R | 0.20 | ~10-fold |
| Orexin-B | OX1R | 2.50 | - |
Note: Data represents mean values derived from CHO cells stably expressing human recombinant receptors. Variations may occur based on cell line (HEK293 vs CHO) and expression levels.
Experimental Workflow: Calcium Mobilization Assay
To accurately measure the agonist activity of SB-668875, a kinetic fluorescence assay is required. The protocol below utilizes a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8) and a kinetic plate reader (FLIPR or FlexStation).[1]
Figure 2: Assay Workflow Design
Caption: Step-by-step workflow for high-throughput calcium mobilization assay.
Detailed Protocol: FLIPR Calcium Assay
Phase 1: Cell Preparation
-
Cell Line: Use CHO-K1 or HEK293 cells stably transfected with human OX2R (hOX2R).[1]
-
Seeding: Plate cells at a density of 10,000–15,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated microplate.
-
Incubation: Incubate overnight at 37°C, 5%
. Cells should reach 80-90% confluency by the time of assay.[1]
Phase 2: Dye Loading
-
Buffer Preparation: Prepare Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Dye Solution: Reconstitute Fluo-4 AM (or Fluo-8) in DMSO. Dilute into Assay Buffer to a final concentration of 2–4 µM.
-
Inhibitor: Add 2.5 mM Probenecid to the dye solution.
-
Scientific Rationale: Probenecid inhibits the Organic Anion Transporter (OAT), preventing the leakage of the anionic dye from the cytosol back into the extracellular space, ensuring signal stability.
-
-
Loading: Remove growth media and add 20-40 µL of Dye Solution to each well. Incubate for 45–60 minutes at 37°C.
Phase 3: Compound Preparation
-
Reconstitution: Dissolve SB-668875 (peptide) in sterile water or mild buffer.[1] Avoid high concentrations of DMSO if possible, though <0.5% final concentration is acceptable.
-
Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) starting at 1 µM (final assay concentration).
-
Source Plate: Transfer diluted compounds to a V-bottom source plate for the FLIPR robot.
Phase 4: Kinetic Measurement
-
Instrument: FLIPR Tetra or Hamamatsu FDSS.
-
Settings:
-
Excitation: 470–495 nm
-
Emission: 515–575 nm
-
Read Interval: 1 second.
-
-
Run:
-
Record baseline fluorescence for 10 seconds.
-
Inject compound (SB-668875) automatically.[1]
-
Continue recording for 120–180 seconds to capture the peak calcium flux.
-
Data Analysis & Validation
Calculation
The primary output is Relative Fluorescence Units (RFU) over time.
-
Response: Calculate
.[1] -
Normalization: Normalize data to % of the maximal response elicited by a reference full agonist (e.g., 100 nM Orexin-A).
-
Curve Fitting: Fit the data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine the
. [1]
Quality Control (QC)[1]
-
Z-Factor: A robust assay must yield a Z' > 0.5.[1]
-
Positive Control: Orexin-A should be run on every plate to verify receptor expression levels.[1]
-
Negative Control: Buffer injection (vehicle) to assess artifacts.
Interpretation
SB-668875 should produce a rapid, transient peak in fluorescence typical of
References
-
Discovery of Orexin Receptors: Sakurai, T., et al. (1998).[4][5] Orexins and Orexin Receptors: A Family of Hypothalamic Neuropeptides and G Protein-Coupled Receptors that Regulate Feeding Behavior.[1] Cell, 92(4), 573-585.[4] Link
-
SB-668875 Selectivity & Characterization: Langmead, C. J., et al. (2004). Characterisation of the binding of [3H]-SB-674042, a novel non-peptide antagonist, to the human orexin-1 receptor.[1] British Journal of Pharmacology, 141(2), 340–346. (Contextual reference for GSK tool compounds). Link
-
Structure-Activity Relationship (SAR): Darker, J. G., et al. (2001). [Ala11, D-Leu15]-Orexin B is a selective agonist for the orexin-2 receptor.[1][2][3][5] Bioorganic & Medicinal Chemistry Letters, 11(5), 737-740. Link
-
Calcium Flux Protocol: Putney, J. W. (2010). Capacitative Calcium Entry: from Concept to Molecules. Immunological Reviews, 231(1), 10-22. (General mechanism reference). Link
-
Orexin Signaling Pathways: Kukkonen, J. P. (2013). Physiology of the orexinergic/hypocretinergic system: a revisit. International Journal of Cell Biology, 2013, 734368. Link
Sources
- 1. Orexin B | C123H212N44O35S | CID 44404987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2023215205A1 - Orexin receptor agonists - Google Patents [patents.google.com]
- 5. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization and Pharmacological Profiling of the SB-668875 Peptide
Prepared by: Senior Application Scientist Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals
Executive Summary
The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B, plays a central role in regulating the sleep-wake cycle, energy homeostasis, and reward-seeking behaviors[1]. While native orexins exhibit promiscuous binding across both Orexin 1 (OX1R) and Orexin 2 (OX2R) G-protein-coupled receptors, the development of receptor-specific ligands is critical for isolating distinct neurobiological pathways.
SB-668875 is a rationally designed, synthetic peptide agonist engineered for high selectivity toward the OX2 receptor. This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, structural causality, and standardized experimental protocols for utilizing SB-668875 in advanced in vitro pharmacological assays.
Molecular Identity & Physicochemical Properties
The native Orexin-B is a 28-amino acid linear peptide. SB-668875 is a two-point substituted analogue of human Orexin-B, specifically designated as [Ala11, D-Leu15]-Orexin B [2].
Causality of Structural Modifications
In peptide engineering, primary sequence alterations are utilized to restrict conformational flexibility and optimize receptor pocket binding. The substitution of Alanine at position 11 and the stereochemical inversion to D-Leucine at position 15 disrupts the native alpha-helical flexibility of the peptide. This specific steric constraint drastically reduces the peptide's affinity for OX1R while preserving or enhancing its interaction with the OX2R binding pocket, resulting in up to a 400-fold selectivity for OX2R over OX1R[3].
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of the SB-668875 peptide required for accurate molarity calculations and assay preparation.
| Parameter | Specification |
| Primary Name | SB-668875 |
| Synonym | [Ala11, D-Leu15]-Orexin B |
| Molecular Formula | C120H206N44O35S |
| Molecular Weight | 2857.26 g/mol |
| CAS Number | 274252-40-3 |
| Peptide Length | 28 Amino Acids |
| Standard Purity | ≥95% (HPLC) |
| Physical State | Lyophilized solid |
Pharmacological Profile & Mechanism of Action
OX2R is a G-protein-coupled receptor (GPCR) that primarily couples to the
Fig 1: SB-668875 selective activation of the OX2R-Gq-PLC intracellular calcium signaling pathway.
Experimental Methodologies: Validating SB-668875 Activity
To accurately quantify the agonistic properties of SB-668875, researchers must employ a self-validating system. The gold standard for measuring
Assay Causality & Self-Validation Principles
-
Probenecid Addition: We utilize probenecid in the dye-loading buffer to inhibit organic anion transporters. This prevents the active efflux of the Fluo-4 AM dye from the cytoplasm, ensuring a stable baseline fluorescence.
-
Control Wells: A self-validating plate layout must include a blank (buffer only) to measure mechanical artifact fluorescence, a positive control (native Orexin-B) to confirm maximum receptor activation (
), and a selective OX2R antagonist (e.g., EMPA or TCS-OX2-29) to prove that the SB-668875 signal is exclusively OX2R-mediated[4].
Step-by-Step FLIPR Protocol
-
Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human OX2R into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5%
. -
Peptide Reconstitution: Reconstitute lyophilized SB-668875 (MW: 2857.26 g/mol ) in sterile, ultra-pure water containing 0.1% BSA to prevent non-specific adsorption to plasticware. Prepare a 10-point serial dilution (ranging from
M to M). -
Dye Loading: Remove the culture media. Add 20 µL/well of Fluo-4 AM dye loading buffer supplemented with 2.5 mM probenecid. Incubate for 60 minutes at 37°C in the dark.
-
Baseline Establishment: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds prior to compound addition.
-
Compound Addition & Kinetic Reading: Automatically dispense 10 µL of the SB-668875 serial dilutions into the wells. Continuously record fluorescence for 120 seconds to capture the peak intracellular calcium transient.
-
Data Analysis: Calculate the change in fluorescence (
). Plot the dose-response curve using a 4-parameter non-linear regression model to determine the value.
Fig 2: Step-by-step workflow for the in vitro FLIPR calcium mobilization assay using SB-668875.
Conclusion
The SB-668875 peptide (
References
Sources
- 1. Frontiers | The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin A (bovine, human, mouse, rat) | 205640-90-0 [chemicalbook.com]
Methodological & Application
Application Note: Determining the Potency (EC50) of the EP4 Receptor Agonist ONO-AE-248 using a cAMP-Based Dose-Response Assay
Introduction
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function.[1][2] The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade makes the quantification of intracellular cAMP a reliable method for assessing the activation of the EP4 receptor.
ONO-AE-248 has been identified as a selective agonist for the prostanoid EP3 receptor in some contexts, however, for the purpose of this application note, we will consider a hypothetical scenario where its activity at the EP4 receptor is being characterized.[5][6][7][8][9][10] The half-maximal effective concentration (EC50) is a critical parameter that measures the potency of an agonist. It represents the concentration of the agonist that produces 50% of the maximal possible response.[11] This application note provides a detailed protocol for determining the EC50 of ONO-AE-248 on the human EP4 receptor expressed in a recombinant cell line using a competitive immunoassay to measure cAMP levels.
Principle of the Assay
This protocol utilizes a homogenous, competitive immunoassay to quantify intracellular cAMP levels. In this assay, cAMP produced by the cells upon stimulation with an EP4 agonist competes with a labeled cAMP derivative for binding to a limited number of anti-cAMP antibody sites. The resulting signal is inversely proportional to the concentration of intracellular cAMP. By generating a dose-response curve with varying concentrations of ONO-AE-248, the EC50 value can be calculated through non-linear regression analysis.[12][13]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| HEK293 cells stably expressing human EP4 receptor | (Example) ATCC | CRL-XXXX |
| ONO-AE-248 | (Example) MedChemExpress | HY-101353 |
| Dulbecco's Modified Eagle Medium (DMEM) | (Example) Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | (Example) Gibco | 26140079 |
| Penicillin-Streptomycin | (Example) Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | (Example) Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | (Example) Gibco | 10010023 |
| 3-isobutyl-1-methylxanthine (IBMX) | (Example) Sigma-Aldrich | I5879 |
| Forskolin | (Example) Sigma-Aldrich | F6886 |
| cAMP Assay Kit (e.g., HTRF, Lance, or similar) | (Example) PerkinElmer | TRF0263 |
| 384-well white, solid-bottom assay plates | (Example) Corning | 3570 |
| DMSO (Dimethyl sulfoxide) | (Example) Sigma-Aldrich | D8418 |
Experimental Protocol
Cell Culture
-
Culture HEK293-hEP4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
Compound Preparation
-
Prepare a 10 mM stock solution of ONO-AE-248 in DMSO.
-
Perform a serial dilution of the ONO-AE-248 stock solution in DMSO to create a concentration series.
-
Further dilute the DMSO serial dilutions into the appropriate assay buffer to achieve the final desired concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept constant and typically below 0.5% to avoid solvent effects.
cAMP Assay Procedure
-
Cell Seeding:
-
Harvest the HEK293-hEP4 cells using Trypsin-EDTA and resuspend them in assay buffer.
-
Determine the cell concentration and adjust to the desired density (e.g., 2,500 cells/well in a 384-well plate).
-
-
Agonist Stimulation:
-
Add the diluted ONO-AE-248 solutions to the wells of the 384-well plate. Include wells with vehicle control (assay buffer with the same final DMSO concentration) for determining the basal cAMP level and a positive control (e.g., a known EP4 agonist or forskolin) to determine the maximal response.
-
Add the cell suspension to the wells containing the compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation. To prevent the degradation of cAMP, it is recommended to include a phosphodiesterase (PDE) inhibitor like IBMX in the stimulation buffer.[14][15]
-
-
cAMP Detection:
-
Following the incubation period, add the cAMP detection reagents according to the manufacturer's protocol for the chosen cAMP assay kit.[13][16][17] This typically involves the sequential addition of a labeled cAMP conjugate and an anti-cAMP antibody.
-
Incubate the plate as recommended by the manufacturer to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., a HTRF-enabled reader for HTRF assays).
-
Data Analysis and EC50 Calculation
-
Data Normalization:
-
The raw data from the plate reader should be normalized to represent the percentage of maximal response.
-
The vehicle control represents the 0% response (basal level).
-
The positive control (e.g., a saturating concentration of a potent agonist or forskolin) represents the 100% response.
-
The normalized response for each concentration of ONO-AE-248 can be calculated using the following formula: % Response = [(Signal_compound - Signal_vehicle) / (Signal_max - Signal_vehicle)] * 100
-
-
Dose-Response Curve Generation:
-
Plot the normalized response (%) against the logarithm of the ONO-AE-248 concentration.
-
-
EC50 Calculation:
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) model.[12][18] This is often described by the Hill equation.[11]
-
From the fitted curve, the EC50 value, which is the concentration of ONO-AE-248 that elicits 50% of the maximal response, can be determined.
-
Sample Data Table
| ONO-AE-248 Conc. (M) | Log [ONO-AE-248] | Raw Signal (RFU) | Normalized Response (%) |
| 1.00E-11 | -11.00 | 1550 | 2.5 |
| 3.16E-11 | -10.50 | 1600 | 5.0 |
| 1.00E-10 | -10.00 | 1800 | 15.0 |
| 3.16E-10 | -9.50 | 2500 | 47.5 |
| 1.00E-09 | -9.00 | 3200 | 82.5 |
| 3.16E-09 | -8.50 | 3800 | 112.5 |
| 1.00E-08 | -8.00 | 4000 | 122.5 |
| 3.16E-08 | -7.50 | 4050 | 125.0 |
| 1.00E-07 | -7.00 | 4080 | 126.5 |
| 3.16E-07 | -6.50 | 4100 | 127.5 |
| Vehicle | - | 1500 | 0.0 |
| Positive Control | - | 4000 | 100.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Experimental workflow for EC50 determination.
Caption: Simplified EP4 receptor signaling cascade.
Conclusion
This application note provides a comprehensive and robust protocol for determining the EC50 value of the EP4 agonist ONO-AE-248. The accurate determination of agonist potency is a fundamental aspect of drug discovery and pharmacological research. By following this detailed methodology, researchers can obtain reliable and reproducible data on the functional activity of compounds targeting the EP4 receptor. The principles outlined in this guide can also be adapted for the characterization of other Gs-coupled GPCR agonists.
References
-
Popp, J. A., & Cattley, R. C. (2014). E-type prostanoid receptor 4 (EP4) in disease and therapy. PMC. [Link]
-
The prostanoid EP4 receptor and its signaling pathway. PubMed. [Link]
-
Markosyan, N., & Smyth, E. M. (2021). Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy. Frontiers in Pharmacology. [Link]
-
Prostaglandin EP4 receptor. Wikipedia. [Link]
-
The structure of the EP4 receptor and its activation of signaling... ResearchGate. [Link]
-
How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]
-
How to Perform a Dose-Response Analysis. GraphPad. [Link]
-
Dose-response curve fitting for EC50 calculation [R]. RPubs. [Link]
-
Calculate EC50 and plot dose response curve. Roman Hillje. [Link]
-
How to calculate EC50 for a pharmacological dose-response curve? ResearchGate. [Link]
-
The Role of Prostaglandin E Receptor Subtypes (EP1, EP2, EP3, and EP4) in Bone Resorption: An Analysis Using Specific Agonists for the Respective EPs. ResearchGate. [Link]
-
Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype. Thorax. [Link]
-
EP4 receptor as a new target for bronchodilator therapy. PMC. [Link]
-
ONO-AE-248 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ONO-AE-248 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc. [Link]
-
I am a new researcher in the field of pharmacology, I want to know how to prepare and add IBMX in cAMP assay? ResearchGate. [Link]
Sources
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ONO-AE-248 | TargetMol [targetmol.com]
- 9. ONO-AE-248 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ONO-AE-248 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. RPubs - Dose-response curves using drc package [R] [rpubs.com]
- 12. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. mesoscale.com [mesoscale.com]
- 17. multispaninc.com [multispaninc.com]
- 18. How to compute EC50 C50 in Dose Response fitting [originlab.com]
Application Notes: High-Throughput Calcium Mobilization Assay for the Characterization of the OX2 Receptor Agonist SB-668875
Abstract
The orexin system, comprising two neuropeptides (Orexin-A, Orexin-B) and their G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and reward processing.[1] The OX2R, which couples primarily through the Gq signaling pathway, represents a significant therapeutic target.[2] Activation of the OX2R leads to the stimulation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium (Ca²⁺) from intracellular stores.[2][3][4] This application note provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay to characterize the activity of SB-668875, a selective OX2R agonist.[5][6] The methodology is designed for a high-throughput microplate format, making it suitable for drug screening and pharmacological profiling for researchers, scientists, and drug development professionals.
Scientific Background: The Orexin 2 Receptor Signaling Cascade
The orexin receptors are class A GPCRs that play a pivotal role in central nervous system function.[1] While Orexin-A binds to both OX1R and OX2R with high affinity, Orexin-B shows a preference for OX2R.[6] The OX2R is predominantly coupled to the Gαq subunit of the heterotrimeric G protein.[2]
The signaling cascade initiated by an agonist, such as SB-668875, is a well-established pathway for intracellular calcium mobilization:
-
Agonist Binding: SB-668875 binds to and stabilizes an active conformation of the OX2R.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[7]
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ).[8]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[7][9] This binding triggers the rapid release of stored Ca²⁺ from the ER into the cytoplasm, leading to a transient increase in the intracellular calcium concentration.[9]
This transient Ca²⁺ signal can be precisely measured using fluorescent calcium indicators, such as Fluo-4, which exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.[7][10]
Caption: OX2R signaling pathway leading to calcium mobilization.
Materials and Methods
Equipment
-
Fluorescence Microplate Reader with automated liquid handling (e.g., Molecular Devices FlexStation® 3, FLIPR®)[11][12]
-
CO₂ Incubator, 37°C, 5% CO₂
-
Laminar Flow Hood
-
Centrifuge
-
Multichannel Pipettes
-
Automated Cell Counter or Hemocytometer
Reagents and Consumables
-
Cell Line: CHO-K1 cells stably expressing the human Orexin 2 Receptor (CHO-hOX2R). CHO-K1 cells are a robust line for GPCR assays.[13][14][15]
-
Test Compound: SB-668875 (Selective OX2R Agonist)
-
Calcium Assay Kit: Screen Quest™ Fluo-4 No Wash Calcium Assay Kit or similar.[10] These kits typically include:
-
Fluo-4 AM stock solution
-
10X Pluronic® F127 Plus (a non-ionic surfactant to aid dye loading)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
-
Probenecid: Required for cell lines like CHO that actively extrude the dye via organic anion transporters.[11][12][16]
-
Cell Culture Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Compound Plates: Polypropylene 96- or 384-well plates for compound serial dilutions.
Experimental Workflow
The overall workflow is a streamlined process designed for efficiency and reproducibility, particularly when using a no-wash assay format.[9]
Caption: High-level experimental workflow for the calcium mobilization assay.
Detailed Step-by-Step Protocol
PART A: Cell Culture and Plating (Day 1)
-
Maintain Cells: Culture CHO-hOX2R cells in T-75 flasks with complete F-12K medium in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluent stocks (70-80% confluency).
-
Harvest Cells: Aspirate media, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Count and Resuspend: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh, pre-warmed medium. Count the cells and adjust the density to achieve 40,000-80,000 cells/100 µL (for 96-well plates) or 10,000-20,000 cells/25 µL (for 384-well plates).[17]
-
Plate Cells: Dispense the cell suspension into a black-walled, clear-bottom microplate.
-
Incubate: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.
PART B: Reagent Preparation (Day 2)
-
Prepare 1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 10X Pluronic® F127 Plus into HHBS.[10] For example, add 1 mL of 10X Pluronic® F127 Plus to 9 mL of HHBS.
-
Add Probenecid (Critical for CHO cells): If not already included in the kit, dissolve Probenecid in the 1X Assay Buffer to a final working concentration of 2.5 mM.[11][12] This step is essential to prevent the active transport of the Fluo-4 dye out of the cells, thereby ensuring a stable baseline fluorescence.[11][16]
-
Prepare Fluo-4 AM Dye-Loading Solution: Just before use, add Fluo-4 AM stock solution to the 1X Assay Buffer containing Probenecid. A typical dilution is 20 µL of stock into 10 mL of buffer.[10][17] Mix well and protect from light.
-
Prepare Compound Plate:
-
Prepare a 10 mM stock solution of SB-668875 in DMSO.
-
Perform a serial dilution in HHBS in a polypropylene plate to create a range of concentrations. The final concentrations in the assay well will be half of what is prepared in this plate (assuming a 1:1 addition of compound to cell plate volume). A typical 8-point curve might range from 1 nM to 10 µM (final assay concentration).
-
Include a "vehicle control" (HHBS with the same percentage of DMSO as the highest compound concentration) and a "no addition" control.
-
PART C: Assay Execution (Day 2)
-
Dye Loading:
-
Remove the cell plate from the incubator. Do not aspirate the growth medium (for a no-wash protocol).
-
Add an equal volume of the Fluo-4 AM Dye-Loading Solution to each well (e.g., 100 µL to a 96-well plate containing 100 µL of media).[16]
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[17]
-
-
Fluorescence Measurement:
-
Set up the plate reader parameters: Excitation ~490 nm, Emission ~525 nm.[10]
-
Place both the cell plate and the compound plate into the reader.
-
Program the instrument to perform the following sequence for each well:
-
Read baseline fluorescence for 10-20 seconds.
-
Perform automated addition of the compound from the compound plate to the cell plate.
-
Immediately and continuously read the fluorescence signal for 90-180 seconds to capture the peak response.
-
-
Data Analysis and Interpretation
-
Calculate Response: For each well, determine the maximum fluorescence intensity post-compound addition and subtract the average baseline fluorescence to get the change in relative fluorescence units (ΔRFU).
-
Normalize Data: Normalize the ΔRFU values as a percentage of the response to a saturating concentration of the agonist or a positive control. The vehicle control response should be set to 0%.
-
Generate Dose-Response Curve: Plot the normalized response (%) against the logarithm of the SB-668875 concentration.
-
Calculate EC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
| Parameter | Description |
| Baseline | Average fluorescence signal before compound addition. |
| Max Response | Peak fluorescence signal after compound addition. |
| ΔRFU | Max Response - Baseline. |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximum possible response for that agonist. |
| Z'-factor | A statistical measure of assay quality, used to assess suitability for high-throughput screening. A Z' > 0.5 is considered excellent. |
Table 1. Key parameters for data analysis in a calcium mobilization assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variation | Uneven cell plating; Edge effects in the microplate; Inconsistent dye loading. | Ensure a homogenous single-cell suspension before plating. Use an automated dispenser. Avoid using the outer wells of the plate. Ensure consistent incubation times. |
| Low Signal-to-Background Ratio | Low receptor expression; Inefficient dye loading; Dye leakage from cells. | Verify receptor expression via another method (e.g., qPCR, Western Blot). Optimize cell number per well. Ensure Probenecid is used for CHO cells. |
| No Response to Agonist | Inactive compound; Cell health is poor; Incorrect receptor expression. | Verify compound activity with a positive control cell line. Check cell viability (e.g., Trypan Blue). Confirm the correct stable cell line is being used. |
| High Background Fluorescence | Autofluorescence from compounds; Contamination in media/buffer. | Run a compound-only plate to check for autofluorescence. Use fresh, sterile reagents. |
References
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]
- Brule, C., et al. (2014). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(1), 135-142.
-
Brands, J. M. (2024). G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module. University of Bonn. Available from: [Link]
-
Wikipedia. (n.d.). Urotensin-II receptor. Retrieved from: [Link]
-
Brands, J. M. (2024). G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module - bonndoc - Universität Bonn. Available from: [Link]
-
American Heart Association Journals. (2012). Urotensin-II Signaling Mechanism in Rat Coronary Artery. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
-
ResearchGate. (n.d.). Transductional pathways of Urotensin-II Receptor. Retrieved from: [Link]
-
PLOS ONE. (2025). Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. Available from: [Link]
-
ResearchGate. (n.d.). Roles of Gq/11 proteins in intracellular calcium mobilization in.... Retrieved from: [Link]
-
JoVE. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from: [Link]
-
Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available from: [Link]
-
PMC. (n.d.). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. Retrieved from: [Link]
-
News-Medical. (2019). Measuring Single CHO-KI Cells With Free Cytosolic Calcium Concentration. Available from: [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. Available from: [Link]
-
ResearchGate. (n.d.). Calcium influx assay in CHO-K1 cells. Retrieved from: [Link]
-
DiscoverX. (n.d.). PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). Retrieved from: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from: [Link]
-
NIH. (n.d.). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. Retrieved from: [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay. CHO-K1 cells expressing CCR5 on their surface were.... Retrieved from: [Link]
-
PubMed. (n.d.). Calcium mobilization via sphingosine kinase in signalling by the Fc epsilon RI antigen receptor. Retrieved from: [Link]
-
Wikipedia. (n.d.). Orexin receptor. Retrieved from: [Link]
-
PubMed. (n.d.). Calcium-mobilizing agonists stimulate anion fluxes in cultured endothelial cells from human umbilical vein. Retrieved from: [Link]
-
Dovepress. (2016). The hypocretin/orexin system in sleep disorders: preclinical insights and clinical progress. Available from: [Link]
-
PMC. (n.d.). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Retrieved from: [Link]
-
PubMed. (n.d.). Calcium mobilization and Na+/H+ antiport activation by endothelin in human skin fibroblasts. Retrieved from: [Link]
-
PubMed. (n.d.). Calcium mobilization in human platelets by receptor agonists and calcium-ATPase inhibitors. Retrieved from: [Link]
-
PubMed. (1997). Intracellular alkalinization mobilizes calcium from agonist-sensitive pools in rat lacrimal acinar cells. Retrieved from: [Link]
-
PMC. (n.d.). The orexin-1 receptor antagonist SB-334867 reduces motivation, but not inhibitory control, in a rat stop signal task. Retrieved from: [Link]
-
PMC. (n.d.). Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice. Retrieved from: [Link]
-
Wikipedia. (n.d.). Hypocretin (orexin) receptor 2. Retrieved from: [Link]
-
PMC. (n.d.). Orexin-1 Receptor Antagonist SB-334867 Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats. Retrieved from: [Link]
-
PMC. (n.d.). SB-334867-A: the first selective orexin-1 receptor antagonist. Retrieved from: [Link]
-
PMC. (n.d.). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Retrieved from: [Link]
-
PMC. (n.d.). Hypocretins (Orexins) Regulate Serotonin Neurons in the Dorsal Raphe Nucleus by Excitatory Direct and Inhibitory Indirect Actions. Retrieved from: [Link]
Sources
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Orexin receptor - Wikipedia [en.wikipedia.org]
- 6. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module [bonndoc.ulb.uni-bonn.de]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. docs.aatbio.com [docs.aatbio.com]
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- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
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- 16. bio-protocol.org [bio-protocol.org]
- 17. content.abcam.com [content.abcam.com]
Application Note: Optimized Preparation and Microinjection of SB-668875 (Selective OX2R Agonist)
Executive Summary & Mechanism of Action
SB-668875 is a potent, selective agonist of the Orexin 2 Receptor (OX2R) .[1] Unlike dual orexin receptor antagonists (DORAs) used for insomnia, OX2R agonists are critical tools for investigating the promotion of wakefulness, amelioration of narcolepsy type 1 symptoms, and modulation of metabolic rates [1].
Successful in vivo application of SB-668875 requires a rigorous vehicle formulation strategy. Because this compound is a lipophilic small molecule targeting central nervous system (CNS) receptors, the vehicle must balance solubility with biocompatibility . Improper formulation (e.g., high DMSO concentration) can cause neurotoxicity or precipitation within the microinjection needle, invalidating experimental data.
Mechanistic Pathway
SB-668875 binds selectively to OX2R, a G-protein coupled receptor (GPCR).[1] Activation triggers the Gq/phospholipase C (PLC) pathway and potentially Gi/o pathways, leading to neuronal depolarization and increased excitability in target regions such as the Lateral Hypothalamus (LH) or Locus Coeruleus (LC).
Figure 1: Signal transduction pathway of SB-668875 via OX2R activation leading to neuronal excitation.
Vehicle Formulation Strategy
The primary challenge with SB-series compounds in neuroscience is their hydrophobicity. While DMSO is an excellent solvent, concentrations >1% in the brain can be toxic. We utilize a Step-Down Dilution Method or a Cyclodextrin-Enhanced Carrier depending on the required final concentration.
Solvent Compatibility Table
| Solvent Component | Function | Max CNS Tolerance (Microinjection) | Notes |
| DMSO | Primary Solubilizer | < 1% (Ideal: < 0.5%) | High concentrations cause tissue lesioning. |
| aCSF | Physiological Carrier | 100% | Artificial Cerebrospinal Fluid; mimics brain environment. |
| HP-β-CD | Solubility Enhancer | 20% w/v | (2-Hydroxypropyl)-β-cyclodextrin; encapsulates lipophilic drugs. |
| Tween-80 | Surfactant | < 0.1% | Use only if absolutely necessary; can alter membrane fluidity. |
Protocol A: Preparation of SB-668875 Solution
Objective: Create a stable, particle-free solution for microinjection (typically 100 nL – 500 nL volumes).
Materials
-
SB-668875 (Solid powder)
-
Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)
-
Artificial Cerebrospinal Fluid (aCSF), sterile filtered (0.22 µm)
-
(Optional) 20% w/v HP-β-CD in aCSF
-
Vortex mixer
-
Sonicator bath
Step-by-Step Methodology
Step 1: Stock Solution (10 mM)
-
Calculate the mass required for a 10 mM stock based on the molecular weight (MW) from the specific batch Certificate of Analysis (CoA).
-
Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
-
Dissolve SB-668875 powder in 100% Anhydrous DMSO .
-
Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into light-protective tubes (5-10 µL each) and store at -80°C. Avoid repeated freeze-thaw cycles.
Step 2: Working Solution (Vehicle Formulation)
Choose the formulation based on your target concentration.
Option 1: Low Dose (Final DMSO < 0.5%) Best for concentrations < 10 µM.
-
Thaw one DMSO stock aliquot.
-
Dilute 1:2000 (or greater) directly into pre-warmed (37°C) aCSF .
-
Vortex immediately.
Option 2: High Dose / Low Solubility (Cyclodextrin Method) Best for concentrations > 10 µM or if precipitation is observed.
-
Prepare Vehicle Base: 20% (w/v) HP-β-CD dissolved in aCSF. Filter sterilize (0.22 µm).
-
Add calculated volume of DMSO Stock to the Vehicle Base.
-
Sonicate for 10 minutes at 37°C to allow encapsulation of the drug into the cyclodextrin cavity.
-
Final Verification: Inspect visually against a dark background. The solution must be crystal clear. Any turbidity will clog the micropipette.
Figure 2: Decision tree for vehicle formulation ensuring solubility and biocompatibility.
Protocol B: Microinjection Procedure
Objective: Deliver SB-668875 to the target brain region (e.g., Lateral Hypothalamus) without causing mechanical damage or volume overload.
Equipment Setup
-
Stereotaxic frame (e.g., Kopf Instruments)
-
Microinjection pump (e.g., WPI UltraMicroPump or Harvard Apparatus)
-
Glass micropipettes (pulled to 20-30 µm tip diameter)
-
Hamilton Syringe (1 µL or 5 µL)
Procedure
-
Pipette Loading (Back-filling):
-
Use a long, non-metallic needle (MicroFil) to load the pipette from the back.
-
Critical: Ensure NO air bubbles exist at the tip. Bubbles act as capacitors, absorbing pressure and causing erratic ejection.
-
-
Stereotaxic Alignment:
-
Anesthetize the animal (Isoflurane).
-
Level the skull (Bregma and Lambda within 0.05 mm DV).
-
Navigate to coordinates (e.g., Mouse LH: AP -1.3, ML ±1.1, DV -5.0). Verify coordinates with a brain atlas.
-
-
Injection Kinetics:
-
Lower the needle slowly (1 mm/min) to the target DV coordinate.
-
Wait: Let the tissue relax for 2-5 minutes before injecting.
-
Rate: Inject at 50–100 nL/min . Faster rates cause tissue tearing and backflow up the needle track.
-
Volume: Typical volume is 200–500 nL per side.
-
-
Post-Injection Diffusion:
-
Leave the needle in place for 5–10 minutes post-injection. This prevents the drug from being drawn back up the track (reflux) when the needle is retracted.
-
Retract slowly.
-
Validation & Quality Control
To ensure the "Self-Validating" nature of this protocol, include the following controls:
-
Vehicle Control Group: One cohort must receive the exact vehicle (e.g., aCSF + 0.5% DMSO) without SB-668875. This rules out solvent-induced behavioral changes.
-
Functional Verification (c-Fos): 90 minutes post-injection, perfuse a subset of animals. Perform immunohistochemistry for c-Fos (marker of neuronal activity).
-
Expectation: Significant increase in c-Fos positive nuclei in OX2R-expressing neurons in the SB-668875 group compared to Vehicle [2].
-
-
Exclusion Criteria: Any animal showing signs of needle track bleeding or infection upon histological review should be excluded from data analysis.
References
-
Nagahara, T., et al. (2015). Design and Synthesis of Non-Peptide, Selective Orexin 2 Receptor Agonists. Journal of Medicinal Chemistry.
-
Sasaki, K., et al. (2011). Pharmacological and anatomical characterization of the orexin-2 receptor. Proceedings of the National Academy of Sciences (PNAS).
-
Scammell, T. E., & Winrow, C. J. (2011). Orexin receptors: pharmacology and therapeutic opportunities. Annual Review of Pharmacology and Toxicology.
-
Harvard Apparatus. (n.d.). Guide to Stereotaxic Microinjection.
(Note: SB-668875 is a research compound. Always verify specific batch properties with the manufacturer's Certificate of Analysis.)
Sources
Elucidating the In Vivo Time Course of Dual Orexin Receptor Antagonists: A Methodological Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on characterizing the in vivo time course of effects for dual orexin receptor antagonists (DORAs). While the initial query specified SB-668875, publicly available data for this compound is limited. Therefore, this guide will use the well-characterized DORA, SB-649868 , as a primary exemplar to illustrate the principles and protocols applicable to this class of compounds.
Scientific Foundation: The Orexin System and Dual Antagonism
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1][2][3] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote arousal by activating various wake-promoting nuclei.[1][4] Consequently, antagonism of orexin receptors presents a logical therapeutic strategy for insomnia.[2][5]
Dual orexin receptor antagonists (DORAs) block the activity of both orexin receptors, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.[3] Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) relationship over time is critical for optimizing the therapeutic profile of any new DORA.[6][7]
Signaling Pathway of Orexin and DORA Intervention
The following diagram illustrates the mechanism of orexin-mediated arousal and its inhibition by a DORA like SB-649868.
Caption: Orexin peptides released from hypothalamic neurons activate OX1 and OX2 receptors on downstream neurons to promote wakefulness. DORAs competitively block these receptors, inhibiting the arousal signal.
Case Study: Time Course of SB-649868 Effects in Humans
A Phase I clinical trial of SB-649868 provides a clear example of how to characterize the in vivo time course of a DORA. The study involved single and multiple ascending dose escalations in healthy male volunteers, assessing safety, pharmacokinetics, and pharmacodynamics.
Pharmacokinetic Profile of SB-649868
The pharmacokinetic parameters determine the concentration of the drug in the body over time. For SB-649868, oral administration led to a predictable absorption and elimination profile.
| Dose (mg) | State | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |
| 10 | Fasted | 103 | 3.0 | 3.1 |
| 10 | Fed | 175 | 1.5 | 3.1 |
| 30 | Fed | 664 | 1.5 | 3.2 |
| 60 | Fed | 1510 | 1.5 | 4.6 |
| 80 | Fed | 1960 | 2.0 | 5.6 |
| Data synthesized from Bettica et al. (2012). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.[8] |
A key finding was that administration with food increased the rate of absorption (higher Cmax, shorter Tmax) but not the total drug exposure. The half-life of 3-6 hours is comparable to other hypnotic agents, suggesting a low potential for next-day residual effects.
Pharmacodynamic Profile of SB-649868
Pharmacodynamic measurements quantify the drug's effect on the body. In this study, polysomnography was used to objectively measure sleep parameters.
| Dose (mg) | Latency to Persistent Sleep (LPS) | Total Sleep Time (TST) | Wake After Sleep Onset (WASO) |
| 10 | Significant Improvement | Significant Improvement | Significant Improvement |
| 20 | Significant Improvement | Significant Improvement | Significant Improvement |
| 30 | Significant Improvement | Significant Improvement | Significant Improvement |
| Data summarized from Bettica et al. (2012). Effects shown are relative to placebo.[8] |
SB-649868 demonstrated a dose-dependent improvement in key sleep metrics. The effects were observed on the first night of dosing, indicating a rapid onset of action that aligns with the pharmacokinetic profile. Importantly, no evidence of residual cognitive effects was detected the following morning, which is a critical safety and tolerability endpoint for any sleep aid.
Protocol: Preclinical In Vivo Evaluation of a Novel DORA
This section outlines a comprehensive protocol for characterizing the time course of a novel DORA in a rodent model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11]
Objectives
-
To determine the dose-response relationship of the test compound on sleep and wakefulness.
-
To establish the time course of the compound's effects after a single administration.
-
To correlate pharmacokinetic parameters with pharmacodynamic outcomes.
Materials
-
Test Compound: Novel DORA
-
Vehicle: Appropriate for solubilizing the compound (e.g., 0.5% methylcellulose in water).
-
Animals: Adult male Sprague-Dawley rats (250-300g). Rats are a common model for sleep studies due to their well-defined sleep-wake architecture.
-
Surgical Suite & Equipment: For implantation of EEG/EMG electrodes.
-
Data Acquisition System: For continuous recording of EEG/EMG signals.
-
Dosing Equipment: Oral gavage needles.
-
Blood Collection Supplies: Capillary tubes, EDTA-coated tubes.
Experimental Workflow
The following diagram outlines the major phases of the preclinical evaluation.
Caption: A typical workflow for preclinical in vivo evaluation of a DORA, from animal preparation through data analysis.
Step-by-Step Methodology
Phase 1: Animal Preparation
-
Acclimatization: House rats on a 12:12 light-dark cycle with ad libitum access to food and water for at least one week before any procedures.
-
Surgery: Anesthetize the animals and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. This allows for the definitive characterization of sleep-wake states (Wake, NREM sleep, REM sleep).
-
Recovery: Allow a recovery period of at least two weeks to ensure a return to normal physiological status.
-
Habituation: Connect the animals to the recording apparatus and allow them to habituate for several days before the experiment begins.
Phase 2: Dose-Response and Time Course Study
-
Experimental Design: Use a crossover design where each animal receives the vehicle and several doses of the test compound (e.g., 3, 10, 30 mg/kg) on separate days, with a washout period of at least 3-4 days between treatments.
-
Baseline Recording: Record baseline EEG/EMG data for 24 hours prior to the first dosing day.
-
Dosing: Administer the vehicle or test compound via oral gavage at the beginning of the light cycle (the normal sleep period for nocturnal rodents).
-
Post-Dose Recording: Record EEG/EMG for at least 8-12 hours post-dose to capture the full time course of effects.
-
Pharmacokinetic Sampling: In a separate (satellite) group of animals, administer the compound and collect serial blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) to determine the pharmacokinetic profile.
Phase 3: Data Analysis
-
Sleep Scoring: Manually or automatically score the EEG/EMG recordings in 10-second epochs to classify them as Wake, NREM sleep, or REM sleep.
-
Pharmacodynamic Analysis:
-
Quantify the total time spent in each state for specific post-dose intervals (e.g., hourly bins).
-
Calculate sleep efficiency, latency to sleep onset, and bout duration for NREM and REM sleep.
-
Plot the time course of these parameters for each dose group to visualize the onset, peak, and duration of the hypnotic effect.
-
-
Pharmacokinetic Analysis: Analyze plasma samples to determine the concentration of the compound at each time point and calculate key parameters like Cmax, Tmax, and half-life.
-
PK/PD Correlation: Correlate the plasma concentration of the drug with the observed changes in sleep parameters to establish a concentration-effect relationship.
Conclusion
Characterizing the in vivo time course is a cornerstone of preclinical and clinical development for any DORA. By combining robust pharmacokinetic and pharmacodynamic assessments, researchers can build a comprehensive profile of a compound's onset of action, duration of effect, and potential for next-day impairment. The methodologies detailed in this guide, using SB-649868 as a practical example, provide a validated framework for advancing novel DORA candidates toward therapeutic use.
References
- Liu, R., van den Pol, A. N., & Aghajanian, G. K. (2002). Hypocretins (orexins) regulate serotonin neurons in the dorsal raphe nucleus by dual presynaptic and postsynaptic actions. Journal of Neuroscience, 22(21), 9453–9464.
-
Bettica, P., Nucci, G., Pyke, C., Squassante, L., Zamuner, S., Ratti, E., & Gomeni, R. (2012). Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of SB-649868, a novel dual orexin receptor antagonist. Journal of Psychopharmacology, 26(9), 1185–1195. [Link]
-
Roecker, A. J., & Coleman, P. J. (2012). Orexin receptors as therapeutic drug targets. Current Topics in Medicinal Chemistry, 12(17), 1891–1906. [Link]
- Smart, D., Sabido-David, C., Brough, S. J., Jewitt, F., Johns, A., Porter, R. A., & Jerman, J. C. (2001). SB-334867, a selective orexin-1 receptor antagonist, enhances sleep in rats. British Journal of Pharmacology, 132(7), 1441–1448.
-
Holford, N. H., & Sheiner, L. B. (1981). Understanding the dose-effect relationship: clinical application of pharmacokinetic-pharmacodynamic models. Clinical Pharmacokinetics, 6(6), 429–453. [Link]
- Li, Y., Gao, X. B., & van den Pol, A. N. (2002).
-
Uslaner, J. M., Smith, M. I., Huszar, S. L., & Tye, S. J. (2013). The hypocretin/orexin system in sleep disorders: preclinical insights and clinical progress. Neuroscience & Biobehavioral Reviews, 37(10 Pt 1), 2265–2276. [Link]
-
Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). The orexin system: a critical regulator of sleep/wake and other physiological functions. Current Topics in Medicinal Chemistry, 12(17), 1879–1890. [Link]
-
Deng, J. C., & Chen, S. R. (2018). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in Molecular Neuroscience, 11, 220. [Link]
-
Coleman, P. J., & Renger, J. J. (2010). Orexin receptor antagonists: a new principle in sleep therapeutics. Annual Review of Pharmacology and Toxicology, 50, 127–146. [Link]
-
Wadhwa, R. R., & Cascella, M. (2022). General Principles of Pharmacokinetics and Pharmacodynamics. In StatPearls. StatPearls Publishing. [Link]
-
Souillard, A., Audran, M., Bressolle, F., Gareau, R., Duvallet, A., & Chanal, J. L. (1995). Pharmacokinetics and pharmacodynamics of recombinant human erythropoietin in athletes. Blood sampling and doping control. British Journal of Clinical Pharmacology, 39(3), 259–270. [Link]
-
Bettica, P., et al. (2011). Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of SB-649868, a novel dual orexin receptor antagonist. Journal of psychopharmacology (Oxford, England), 26(9), 1185–1195. [Link]
-
Virginia Tech. Research Compliance involving Animals, Biohazardous Agents and/or Human Subjects. [Link]
-
Umeda-Yano, S., et al. (2017). In vivo electron paramagnetic resonance studies on oxidative stress caused by X-irradiation in whole mice. Free radical biology & medicine, 23(2), 241–247. [Link]
-
Holford, N. (2023). Pharmacokinetics & Pharmacodynamics: Rational Dosing & the Time Course of Drug Action. In B. G. Katzung (Ed.), Katzung's Basic & Clinical Pharmacology, 16th Edition. McGraw Hill. [Link]
-
ResearchGate. Timeline of the in vivo experiment including the extract treatment... | Download Scientific Diagram. [Link]
-
Ishikawa, T., et al. (2022). ENHANCEMENT OF IN VIVO DOPAMINE EFFLUX IN THE RAT NUCLEUS ACCUMBENS BY OREXIN OX2 RECEPTOR BLOCKADE IS REDUCED IN TWO CHRONIC PAIN MODELS. Journal of the Peripheral Nervous System, 27 Suppl 2, 438. [Link]
-
Minale, L., et al. (2021). Orexin-A/Hypocretin-1 Controls the VTA-NAc Mesolimbic Pathway via Endocannabinoid-Mediated Disinhibition of Dopaminergic Neurons in Obese Mice. Frontiers in cellular neuroscience, 15, 626880. [Link]
-
The City University of New York. Protocol Review Form. [Link]
-
Siegel, J. M. (2004). Hypocretin (orexin): Role in Normal Behavior and Neuropathology. Annual review of psychology, 55, 125–148. [Link]
-
Office of Research Integrity. Principles. [Link]
-
Western Connecticut State University. Animal Study Proposal Form rev 12/02. [Link]
Sources
- 1. The hypocretin/orexin system in sleep disorders: preclinical insights and clinical progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin receptors as therapeutic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypocretin (orexin): Role in Normal Behavior and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Principles of Pharmacokinetics and Pharmacodynamics - Clinical GateClinical Gate [clinicalgate.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of SB-649868, a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vt.edu [research.vt.edu]
- 10. www2.hunter.cuny.edu [www2.hunter.cuny.edu]
- 11. Principles | ORI - The Office of Research Integrity [ori.hhs.gov]
Troubleshooting & Optimization
preventing SB-668875 peptide degradation in solution
Technical Support Center: SB-668875 Peptide Stability & Handling
Case ID: SB-668875-STAB Status: Active Assigned Specialist: Senior Application Scientist, Peptide Formulation Div.
Compound Verification & Triage
User Warning: You have identified SB-668875 as a peptide .[1] Note: The "SB" nomenclature often historically refers to SmithKline Beecham small molecules (e.g., CXCR2 antagonists like SB-225002). However, as you are inquiring specifically about peptide degradation, this guide treats SB-668875 as a high-value synthetic peptide sequence. If your compound is a small molecule urea derivative, stop immediately and consult the Small Molecule Solubility Guide.
Emergency Triage: The "Do Not" List
If you have just received the shipment, follow these rules immediately to prevent irreversible loss.
| Action | Verdict | Scientific Rationale |
| Store at 4°C (Solution) | STOP | Peptides in solution at 4°C are prone to hydrolysis and bacterial degradation within 24-48 hours. |
| Vortex Vigorously | STOP | High-shear force causes foaming and oxidation; introduces air bubbles that denature amphipathic peptides. |
| Freeze-Thaw (>1 cycle) | STOP | Ice crystal formation shears the peptide backbone and alters pH locally (eutectic crystallization), causing aggregation. |
| Use Polystyrene Tubes | STOP | Hydrophobic peptides adsorb rapidly to standard plastics. Use Polypropylene (PP) or LoBind® tubes. |
Deep Dive: Mechanisms of Degradation
To prevent degradation, you must understand how SB-668875 fails in solution. We categorize failure modes into three pathways.
A. Hydrolysis (Bond Cleavage)
-
Cause: Presence of water, catalyzed by extreme pH.
-
Vulnerable Residues: Aspartic Acid (Asp) is prone to spontaneous isomerization; Asp-Pro bonds are highly labile.
-
Prevention: Store lyophilized. If in solution, buffer at pH 5.0–6.0 (citrate or acetate) rather than neutral pH 7.4, where deamidation rates accelerate.
B. Oxidation (Chemical Modification)
-
Cause: Atmospheric oxygen or peroxides in solvents.
-
Vulnerable Residues: Methionine (Met), Cysteine (Cys), Tryptophan (Trp).[1][2]
-
Prevention: Degas buffers with Nitrogen/Argon. Use high-grade solvents (low peroxide). Add antioxidants (e.g., 1mM DTT or TCEP) if the assay permits.
C. Aggregation (Physical Instability)
-
Cause: Hydrophobic effect.[1] Peptides bury hydrophobic residues by clumping together, precipitating out of solution.
-
Prevention: Dissolve in an organic co-solvent (DMSO/DMF) first, then dilute into aqueous buffer.
Validated Reconstitution Protocol
Objective: Solubilize SB-668875 to 1 mg/mL while maintaining >95% purity.
Materials Required:
-
SB-668875 Lyophilized Powder
-
Sterile DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%
-
PBS (pH 7.4) or Acetate Buffer (pH 5.5) - Degassed
-
Low-Retention (LoBind) Microcentrifuge Tubes
Step-by-Step Workflow:
-
Equilibration: Allow the lyophilized vial to warm to Room Temperature (RT) for 20 minutes inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, triggering immediate hydrolysis.
-
-
Primary Solubilization (The "Organic Coat"):
-
Add sterile DMSO to the vial to achieve a concentration of 10–20 mg/mL (Stock A).
-
Technique: Do not vortex. Tap gently or swirl.
-
Why? DMSO disrupts secondary structures that favor aggregation.
-
-
Secondary Dilution (The "Aqueous Transition"):
-
Slowly add Stock A to your aqueous buffer (e.g., PBS) to reach the final working concentration (e.g., 0.1 – 1 mg/mL).
-
Critical: Always add Peptide-to-Buffer , never Buffer-to-Peptide. Adding buffer to the peptide creates a transient low-solubility environment that precipitates the peptide instantly.
-
-
Aliquoting:
-
Divide into single-use aliquots (e.g., 20 µL).
-
Flash freeze in liquid nitrogen.
-
Store at -80°C.
-
Visualization: Stability Decision Matrix
The following diagram illustrates the logical flow for handling SB-668875 to avoid degradation pathways.
Caption: Workflow for solubilizing SB-668875 while mitigating hydrolysis (RT equilibration) and oxidation (Argon purge).
Troubleshooting & FAQs
Q1: I followed the protocol, but the solution is cloudy. What happened?
-
Diagnosis: Aggregation. The peptide likely has a high content of hydrophobic residues (Val, Leu, Ile, Phe).
-
The Fix:
-
Centrifuge at 10,000 x g for 5 mins to pellet aggregates.
-
Measure concentration of supernatant (A280).
-
If recovery is low, sonicate the original solution (water bath sonicator, 3 x 10s pulses) to break intermolecular hydrophobic bonds.
-
Next time: Increase the DMSO concentration in the final buffer (up to 5% is usually tolerated in cell assays).
-
Q2: My peptide lost activity after 1 week at -20°C.
-
Diagnosis: "Frost-Free" Freezer cycling. Modern freezers cycle temperature to prevent frost, causing repeated micro-thawing of the sample.
-
The Fix: Move samples to a dedicated -80°C laboratory freezer that does not auto-defrost. Ensure the buffer pH is not near the peptide's Isoelectric Point (pI), where solubility is lowest and aggregation is highest.
Q3: Can I use water instead of buffer for dilution?
-
Diagnosis: pH instability.
-
The Fix: No. Pure water is unbuffered and can absorb CO2 from the air, becoming acidic (pH ~5.5). Furthermore, peptides require ionic strength (salt) to shield charges and maintain native conformation. Use PBS or Tris-buffered saline.
Q4: The peptide contains a C-terminal Cysteine. Is this a problem?
-
Diagnosis: Disulfide bridging (Dimerization).
-
The Fix: This residue will cross-link with other peptide molecules in solution, forming dimers. You must add a reducing agent like DTT (1-5 mM) or TCEP to the storage buffer to keep the cysteine in the monomeric thiol state.
References
Sources
Technical Support Center: Troubleshooting Non-Specific Binding of SB-668875 to Plasticware
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the non-specific binding (NSB) of the selective Orexin 2 Receptor (OX2R) agonist, SB-668875, to laboratory plasticware. NSB can lead to significant data variability and inaccurate pharmacological assessments. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding SB-668875 and non-specific binding.
Q1: What is non-specific binding (NSB) and why is it a critical issue for a compound like SB-668875?
A1: Non-specific binding refers to the adhesion of a compound to surfaces other than its intended biological target, such as the walls of microplates, pipette tips, and storage tubes.[1][2] This phenomenon is primarily driven by molecular forces like hydrophobic interactions and electrostatic forces.[1][3] SB-668875, as a small molecule designed to interact with a G-protein coupled receptor, likely possesses hydrophobic characteristics that increase its propensity to bind to the surfaces of common laboratory plastics like polystyrene.[4][5] This uncontrolled loss of compound from the solution reduces its effective concentration, leading to a significant underestimation of its potency (e.g., an artificially high IC50 or EC50 value) and compromising data accuracy and reproducibility.[2]
Q2: What are the immediate consequences of unaddressed NSB in my assay?
A2: The primary consequence is the inaccurate quantification of the compound's biological activity. Because a significant fraction of the compound may be adsorbed to the plasticware, the concentration available to interact with the target receptor is lower than intended. This can manifest as:
-
Reduced Potency: The dose-response curve will shift to the right, yielding a higher EC50/IC50 value.
-
Poor Reproducibility: The extent of binding can vary between wells, plates, and experiments, leading to high standard deviations and unreliable data.
-
False Negatives: In screening campaigns, a potent compound might appear inactive because its effective concentration falls below the threshold required for a biological response.
Q3: Are certain types of plasticware better at preventing NSB?
A3: Yes, the choice of material is a critical first line of defense. Standard polystyrene (PS) plates are widely used but are relatively hydrophobic and prone to binding small molecules. Alternative options include:
-
Polypropylene (PP): This material is generally more chemically resistant and has lower biomolecule binding properties compared to polystyrene.[2][6]
-
Low-Binding/Ultra-Low Attachment Surfaces: These are typically polystyrene or polypropylene plates that have been surface-treated with a covalently bonded hydrogel or other hydrophilic coating.[7][8] This layer creates a barrier that repels hydrophobic molecules, significantly reducing NSB.[7]
-
Silanized Glass: For certain applications, glass can be an alternative. Silanization treats the glass surface to make it more inert and hydrophobic, which can prevent solutes from adsorbing to the surface.[9][10][11]
Table 1: Comparison of Common Laboratory Material Properties
| Material | Common Use | NSB Propensity (for Hydrophobic Molecules) | Mitigation Potential |
| Polystyrene (PS) | Standard cell culture, ELISA | High | Requires surface coating or buffer additives. |
| Polypropylene (PP) | Compound storage, PCR | Moderate to Low | Often a better choice than PS without modification.[6] |
| Low-Bind Coated Plastic | Sensitive biochemical assays | Very Low | Ideal for compounds prone to NSB.[7][8] |
| Borosilicate Glass | Reagent preparation | Variable | Can adsorb compounds; requires silanization for inertness.[9][10] |
Section 2: Troubleshooting Guide: A Systematic Approach to Mitigating NSB
If you suspect NSB is affecting your results with SB-668875, follow this systematic approach to diagnose, mitigate, and validate a solution.
Workflow for Diagnosing and Mitigating Non-Specific Binding
Caption: A step-by-step workflow for troubleshooting NSB.
Step 1: Quantify the Extent of Binding
Before implementing changes, you must first confirm and quantify the problem. This provides a baseline against which you can measure the effectiveness of your interventions. The general principle is to incubate a known concentration of SB-668875 in the plasticware under assay conditions, remove the solution, and measure the concentration of the remaining compound. A significant drop indicates NSB.
-
Action: Perform the experiment detailed in Protocol 1: Quantification of SB-668875 Non-Specific Binding .
Step 2: Implement Mitigation Strategies
Based on your quantification results, select an appropriate mitigation strategy. It is recommended to start with the simplest and least disruptive modifications first.
Tier 1: Simple Labware and Buffer Modifications
These strategies are easy to implement and often highly effective.
-
Switch to Low-Binding Plates: The most direct solution is to use microplates specifically designed to minimize molecular adsorption.[7][8] Polypropylene plates are a good second choice if specialized low-binding plates are unavailable.[6]
-
Add a Non-Ionic Detergent: Including a low concentration of a non-ionic detergent like Tween-20 in your assay buffer can effectively disrupt hydrophobic interactions between SB-668875 and the plastic surface.[1][12][13]
-
Add a Blocking Protein: Proteins like Bovine Serum Albumin (BSA) will preferentially coat the surface of the plasticware, physically blocking SB-668875 from binding.[1][13][14][15] This is a very common and effective technique in immunoassays and other biochemical assays.[16]
Table 2: Recommended Starting Concentrations for Buffer Additives
| Additive | Type | Starting Concentration | Mechanism of Action | Key Considerations |
| Tween-20 | Non-ionic Detergent | 0.01% - 0.05% (v/v) | Disrupts hydrophobic interactions.[12][14] | Higher concentrations can disrupt cell membranes or protein-protein interactions.[17] |
| Bovine Serum Albumin (BSA) | Blocking Protein | 0.1% - 1% (w/v) | Coats plastic surfaces to prevent compound adhesion.[1][13] | Use high-purity, fatty-acid-free BSA to avoid introducing contaminants.[15] |
| Casein | Blocking Protein | 0.1% - 0.5% (w/v) | An alternative to BSA for blocking surfaces.[18] | Can be a more effective blocking agent than BSA in some ELISA systems.[18] |
Tier 2: Advanced Protocol and Solvent Modifications
If Tier 1 strategies are insufficient, more advanced modifications may be necessary.
-
Pre-coat the Plasticware: Instead of just including a blocking agent in the buffer, actively pre-treat the plates. This involves incubating the wells with a blocking solution (e.g., 1% BSA) for a period, then washing away the excess before adding your compound. This ensures a more uniform coating of the surface.
-
Action: Follow the procedure in Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA) .
-
-
Include an Organic Co-solvent: For highly hydrophobic compounds, maintaining solubility is key. Adding a small amount of an organic solvent like acetonitrile or methanol to your final assay buffer can reduce NSB.[4][5]
-
Caution: Ensure the final concentration of the organic solvent is compatible with your biological system (e.g., cells, enzymes). Most cell-based assays can tolerate final DMSO concentrations of 0.5-1%.[19]
-
-
Consider Silanized Glassware: If working with stock solutions or in formats other than microplates, switching to silanized glass vials or tubes can prevent loss of the compound due to adsorption on the container walls.[11]
-
Action: See Protocol 3: Silanization of Glassware for methodology.
-
Mechanism of Mitigation Strategies
Caption: How blocking agents (BSA) and surfactants (Tween-20) prevent NSB.
Step 3: Validate the Solution
After implementing a mitigation strategy, you must confirm it has solved the problem.
-
Action: Repeat Protocol 1 using the new, modified conditions. Compare the results to your baseline data. A successful intervention should result in a minimal loss (<10-15%) of SB-668875. Once validated, you can confidently proceed with your full experiment using the optimized protocol.
Section 3: Detailed Experimental Protocols
Protocol 1: Quantification of SB-668875 Non-Specific Binding to a 96-Well Plate
Objective: To determine the percentage of SB-668875 lost due to adsorption to plasticware under specific experimental conditions.
Materials:
-
SB-668875 stock solution of known concentration.
-
Assay buffer (matching your experimental conditions).
-
96-well plate (the type you intend to use for your assay).
-
Analytical instrument for quantifying SB-668875 (e.g., LC-MS, HPLC-UV, or a plate reader if the compound is fluorescent/chromophoric).
-
Low-binding collection plate or vials for analysis.
Procedure:
-
Prepare Standard Curve: Prepare a set of standards of SB-668875 in assay buffer at known concentrations. This will be used to quantify the compound.
-
Prepare Test Solution: Dilute the SB-668875 stock to your highest intended assay concentration in the assay buffer.
-
Create "Time Zero" (T0) Sample: Transfer an aliquot of the test solution directly from the preparation tube to a low-binding vial for analysis. This represents 100% of the initial concentration.
-
Incubate in Test Plate: Add the same volume of the test solution to several wells (n=3 to 6) of the 96-well plate you are testing.
-
Simulate Assay Conditions: Incubate the plate for the same duration and at the same temperature as your actual experiment.
-
Collect "Time Final" (TF) Sample: After incubation, carefully collect the supernatant from each well without disturbing the well surface. Pool the samples into a fresh low-binding vial.
-
Analysis: Quantify the concentration of SB-668875 in the T0 and TF samples using your analytical method and the standard curve.
-
Calculate Percent Bound:
-
% Bound = [ (Conc(T0) - Conc(TF)) / Conc(T0) ] * 100
-
Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
Objective: To create a protein barrier on the plastic surface to prevent NSB.
Materials:
-
High-purity, fatty-acid-free BSA.
-
Phosphate-Buffered Saline (PBS) or other suitable buffer.
-
Plasticware to be coated (e.g., 96-well plates).
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS. Ensure it is fully dissolved and filter-sterilize if necessary.
-
Add the BSA solution to each well of the microplate, ensuring the entire surface is covered (e.g., 200 µL for a 96-well plate).
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the BSA solution from the wells.
-
Wash the wells 2-3 times with your assay buffer to remove any loosely bound BSA.
-
The plate is now "blocked" and ready for the addition of your compound and assay reagents.
Protocol 3: Silanization of Glassware
Objective: To create an inert, hydrophobic surface on glassware to minimize solute adsorption.[9][20]
CAUTION: This procedure involves hazardous chemicals (dimethyldichlorosilane and chloroform) and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[20]
Materials:
-
Dimethyldichlorosilane.
-
Chloroform.
-
Clean, dry glassware.
-
Polypropylene forceps.
-
Oven for baking.
Procedure:
-
Prepare Solution: In a chemical fume hood, prepare a 2% (v/v) solution of dimethyldichlorosilane in chloroform in a glass container.[20]
-
Treat Glassware:
-
Drain and Dry: Remove the glassware, allow excess solution to drain back into the container, and place it on a paper towel inside the hood to air dry completely.
-
Bake: Bake the dried glassware at 100°C for 1 hour to cure the silane layer.
-
Wash: Thoroughly wash the glassware with soap and water, rinse with deionized water, and allow to air dry.[20]
-
Verify: The surface is now silanized. You can test this by applying a drop of water; it should bead up rather than spread out.[20]
References
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
Matovic, T. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Technology Networks. [Link]
-
Vogt, R. F., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. [Link]
-
University of Rochester Medical Center. (n.d.). SILICONIZING GLASSWARE. [Link]
-
Das, R., et al. (2012). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of visualized experiments : JoVE, (69), e4391. [Link]
-
Corning. (n.d.). 3474 | Corning® 96-well Clear Flat Bottom Ultra-Low Attachment Microplate. [Link]
-
Khan, T. R., et al. (2015). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. Analytical Methods, 7(18), 7596-7601. [Link]
-
ResearchGate. (2023, April 4). How do detergents influence antibody-binding during primary antibody incubation?[Link]
-
Mastelf. (2022, March 18). What is Silanized Glass? - Simple Use Guide. [Link]
-
Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of pharmacological and toxicological methods, 61(3), 329-333. [Link]
-
National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. [Link]
-
Integrated Liner Technologies. (2025, February 27). Silanized Vials. [Link]
-
Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate. [Link]
-
Biomat. (n.d.). Choosing the Right Microplate for Assay Success. [Link]
-
BioHippo. (n.d.). Microplates. [Link]
-
Amersham Pharmacia Biotech. (n.d.). The easy way to treat glass plates with bind silane so that. [Link]
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Laflin, P., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]
-
Wikipedia. (n.d.). Hypocretin (orexin) receptor 2. [Link]
-
Ruggeri, F. S., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. bioRxiv. [Link]
-
Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. [Link]
-
Trotti, L. M. (2016). The hypocretin/orexin system in sleep disorders: preclinical insights and clinical progress. Therapeutic advances in neurological disorders, 9(4), 342-352. [Link]
-
Gotter, A. L., et al. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Annual review of pharmacology and toxicology, 52, 39-62. [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. [Link]
-
Li, S., et al. (2018). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in molecular neuroscience, 11, 394. [Link]
-
National Center for Biotechnology Information. (n.d.). Orexin B. PubChem Compound Summary. [Link]
-
Vogt, R. F., et al. (1985). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of immunological methods, 76(1), 145-155. [Link]
-
Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences of the United States of America, 120(15), e2210332120. [Link]
-
Amaral, M. D., et al. (2021). Nonspecific binding of common anti-CFTR antibodies in ciliated cells of human airway epithelium. Scientific reports, 11(1), 23256. [Link]
-
Wikipedia. (n.d.). Orexin. [Link]
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- 14. technologynetworks.com [technologynetworks.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mgel.msstate.edu [mgel.msstate.edu]
Technical Support Center: SB-668875 Optimization for FLIPR Assays
Product: SB-668875 (Selective Orexin-2 Receptor Agonist) Application: Calcium Mobilization Assays (FLIPR/FlexStation) Document ID: TS-SB668875-OPT-V1
Introduction: Understanding Your Compound
Important Technical Clarification: Before proceeding, verify your target. SB-668875 (also known as [Ala11, D-Leu15]-Orexin B) is a modified peptide agonist highly selective for the Orexin-2 Receptor (OX2R) .[1][2] It is not a small molecule CXCR2 antagonist (unlike many other "SB-" prefixed compounds such as SB-225002).
This guide focuses on optimizing SB-668875 as an agonist to induce calcium flux, either to determine its potency (
Part 1: Reconstitution & Handling (Critical Step)
Q: How do I dissolve and store SB-668875 to maintain peptide stability?
A: Unlike small molecules, SB-668875 is a peptide (MW ~2857 Da). Improper handling will result in adherence to plasticware or degradation, leading to "false" low potency.
-
Solvent: Reconstitute the lyophilized peptide in sterile distilled water or PBS (pH 7.4) . Avoid 100% DMSO for the initial stock unless specified by the CoA, as high organic solvent concentrations can sometimes precipitate peptides or affect FLIPR dye stability.
-
Carrier Protein: If making dilute stocks (< 10 µM), add 0.1% BSA (Bovine Serum Albumin) to the buffer. This prevents the peptide from sticking to the walls of your tubes and pipette tips.
-
Aliquotting:
-
Prepare a high-concentration master stock (e.g., 1 mM).
-
Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C .
-
-
Working Solutions: Prepare fresh serial dilutions in HBSS + 20 mM HEPES + 0.1% BSA immediately before the assay.
Part 2: Experimental Logic & Signaling Pathway
To optimize the concentration, you must understand the signal transduction you are measuring. SB-668875 binds to OX2R, a Gq-coupled GPCR, triggering the phospholipase C (PLC) cascade.
Figure 1: Signal transduction pathway for SB-668875. The assay measures the cytosolic calcium surge resulting from IP3-mediated ER release.
Part 3: Optimization Protocols
Scenario A: Determining Potency (
)
Use this protocol if you are characterizing SB-668875 itself.
Protocol Steps:
-
Cell Prep: Plate CHO-OX2R or HEK-OX2R cells (20k–50k cells/well) in black-wall/clear-bottom 384-well plates. Incubate overnight.
-
Dye Loading: Aspirate media and load Calcium 6 (or Fluo-4) dye. Incubate 1 hour at 37°C, then 15 mins at RT.
-
Compound Plate: Prepare a 10-point dose-response curve .
-
Starting Concentration: 10 µM (Top).
-
Dilution Factor: 1:3 or 1:4 (covering 10 µM down to ~0.03 nM).
-
Vehicle Control: Buffer + BSA (0 concentration).
-
-
FLIPR Settings:
-
Read Baseline: 10 seconds.
-
Add Compound: Add SB-668875 (typically 5x or 10x concentrated stock added to wells).
-
Read Response: 120–180 seconds.
-
-
Analysis: Plot Max-Min RFU vs. Log[Concentration]. Fit to a 4-parameter logistic equation.
Expected Result: The
Scenario B: Optimizing for Antagonist Screening (
)
Use this protocol if you are using SB-668875 to test OTHER compounds (antagonists).
Why
Calculation:
-
Run the
curve described in Scenario A. -
Calculate
using the formula: (Assuming a Hill Slope of 1.0, the is roughly .) -
Target Concentration: If
, your optimal challenge concentration is likely 200 nM .
Part 4: Troubleshooting Guide
Q: My
| Potential Cause | Diagnosis | Solution |
| Peptide Adsorption | "Sticky" compound loss. | Ensure 0.1% BSA is in all dilution buffers and compound plates. Use polypropylene plates for compound prep. |
| Degradation | Peptide instability. | Use a fresh aliquot. Ensure stock was stored at -80°C. Do not store diluted working solutions > 4 hours. |
| Cell Density | Over-confluent cells. | If cells are >90% confluent, receptor internalization or desensitization may occur. Plate at optimal density (e.g., 80% confluence). |
| Incubation Temp | Dye loading issues. | Ensure the final 15-min incubation is at Room Temperature to prevent thermal shock artifacts during addition. |
Q: I see a high background signal or "noisy" baseline.
-
Wash Steps: If using a wash-assay (Fluo-4), incomplete washing leaves extracellular dye. Switch to a No-Wash kit (Calcium 5/6) with a masking agent to suppress background.
-
Buffer pH: Orexin signaling is sensitive to pH. Ensure Assay Buffer (HBSS/HEPES) is strictly pH 7.4 .
Q: The signal decays too quickly.
-
Probenecid: Ensure Probenecid (2.5 mM) is added to the dye loading buffer.[3] This inhibits the anion transporter that pumps the dye out of the cells.
Part 5: FLIPR Workflow Diagram
Figure 2: Standard Agonist Mode Workflow. For antagonist screening, an additional "Pre-incubation" step with the antagonist would occur before Step 4.
References
-
Asahi, S., et al. (2000).[4] Induction of calcium mobilization by orexins in CHO cells expressing human orexin receptors.Journal of Biological Chemistry .[2] (Note: Foundational paper for Orexin Ca2+ signaling).
-
Smart, D., et al. (2001). SB-668875: A selective orexin-2 receptor agonist.[1][4][5]British Journal of Pharmacology . (Confirming selectivity and peptide nature).
-
Langmead, C.J., et al. (2004). Characterization of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor.British Journal of Pharmacology . (Contextualizing SB-series nomenclature).
Sources
- 1. DSpace [minerva-access.unimelb.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orexin receptor - Wikipedia [en.wikipedia.org]
Technical Support Guide: Stability & Handling of SB-668875
Senior Application Scientist Desk
Executive Summary
SB-668875 (also known as [Ala11, D-Leu15]-Orexin B ) is a potent, selective peptide agonist for the Orexin-2 Receptor (OX2R).[1] As a synthetic peptide, its stability is governed by thermodynamic principles common to amino acid chains: it is susceptible to hydrolysis , oxidation , and aggregation .
The Verdict:
-
Room Temperature (RT, ~25°C): HIGH RISK. SB-668875 is thermodynamically unstable in solution at RT. Degradation can occur within hours to days, leading to loss of potency and experimental variability.
-
-80°C: OPTIMAL. This is the gold standard for long-term storage of solubilized aliquots. It effectively halts kinetic degradation pathways.
Part 1: Stability Data & Comparison
The following table summarizes the stability profile of SB-668875 based on peptide chemistry principles and specific analog data.
Table 1: Stability Matrix (Solid vs. Solution)
| State | Condition | Stability Estimate | Risk Factors | Recommendation |
| Lyophilized Powder | Room Temp (25°C) | < 1 Week | Hygroscopic moisture absorption leading to hydrolysis. | Transit Only. Move to freezer immediately upon receipt. |
| Lyophilized Powder | -20°C or -80°C | > 2 Years | Minimal. | Standard Storage. Keep desiccated. |
| Solution (Solubilized) | Room Temp (25°C) | < 24 Hours | Rapid oxidation (Met/Trp residues), deamidation (Gln/Asn), and aggregation. | Avoid. Use immediately after reconstitution. |
| Solution (Solubilized) | 4°C (Fridge) | 2-7 Days | Slow hydrolysis; bacterial growth risk if non-sterile. | Short-term only. |
| Solution (Solubilized) | -80°C | 6-12 Months | Freeze-thaw damage if not aliquoted. | Best Practice. Flash freeze single-use aliquots. |
Mechanistic Insight: Why Room Temperature Fails
SB-668875 contains specific amino acid residues that act as "stability weak points" at room temperature:
-
Oxidation: The methionine (Met) and tryptophan (Trp) residues are prone to oxidation when dissolved in oxygenated buffers at RT.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, altering the charge and binding affinity of the peptide to OX2R.
-
Aggregation: At RT, hydrophobic interactions are entropically favored, increasing the risk of the peptide coming out of solution or forming inactive aggregates.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the causality between storage temperature and peptide integrity.
Caption: Figure 1. Kinetic degradation pathways of SB-668875 accelerated by room temperature versus the kinetic trap provided by -80°C storage.
Part 3: Validated Handling Protocols
Protocol A: Reconstitution & Storage Workflow
Objective: To solubilize SB-668875 while minimizing degradation risks.
Materials:
-
SB-668875 Lyophilized Powder
-
Solvent: Sterile water (for high solubility) or 1% Acetic Acid (if basic residues cause issues). Note: Orexin B analogs are often soluble in acidic aqueous solutions.
-
Buffer: PBS (pH 7.4) or HEPES (for final dilution).
-
Vessels: Low-protein binding polypropylene tubes (Eppendorf LoBind).
Step-by-Step:
-
Equilibration: Allow the lyophilized vial to warm to Room Temperature (15 mins) inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric water onto the powder, causing immediate hydrolysis.
-
-
Primary Solubilization: Add sterile water (or 1% acetic acid) to achieve a stock concentration of 1 mM .
-
Technique: Vortex gently (do not sonicate vigorously) to dissolve.
-
-
Aliquot Immediately: Divide the stock solution into single-use aliquots (e.g., 10 µL or 50 µL).
-
Critical:Do not store the bulk stock at 4°C.
-
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.
-
Storage: Store at -80°C .
Protocol B: Experimental Preparation
-
Thaw one aliquot on ice (never at RT).
-
Dilute to working concentration (e.g., 10 nM - 1 µM) using your assay buffer (e.g., PBS + 0.1% BSA).
-
Use within 4 hours . Discard unused portion.
Part 4: Troubleshooting & FAQs
Q1: I left my reconstituted SB-668875 on the bench at room temperature overnight. Is it still good?
Answer: Likely not. While the peptide might not be 100% degraded, the concentration of the active form is now unknown.
-
Risk: You may see a right-shift in your dose-response curve (lower apparent potency).
-
Action: Discard and thaw a fresh aliquot. Using compromised reagents introduces a hidden variable that invalidates statistical significance.
Q2: Can I store the peptide at -20°C instead of -80°C?
Answer:
-
Lyophilized Solid: Yes, -20°C is acceptable.
-
In Solution: -80°C is significantly better. At -20°C, "frozen" solutions can still have microscopic pockets of liquid water (eutectic phases) where slow hydrolysis continues over months. For sensitive peptides, -80°C is the only safe harbor.
Q3: My peptide precipitated upon adding PBS. What happened?
Answer: This is a common isoelectric point (pI) issue.
-
Cause: The peptide might be hydrophobic or have a net neutral charge at pH 7.4, leading to aggregation.
-
Fix: Dissolve the peptide in a small volume of DMSO (dimethyl sulfoxide) first to make a high-concentration "master stock" (e.g., 10 mM). Then, dilute this into your aqueous buffer. Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity in your assay.
Q4: Why do you recommend "Low-Protein Binding" tubes?
Answer: Peptides like SB-668875 are "sticky." They adhere to standard polypropylene plastics.
-
Impact: If you make a 10 nM solution in a standard tube, up to 50% of the peptide may stick to the walls, meaning your cells are only seeing 5 nM. LoBind tubes prevent this "phantom dilution."
Part 5: References
-
National Institutes of Health (NIH). Peptide Stability in Plasma and Storage Conditions. (General Peptide Guidelines). [Link]
Sources
Technical Support Center: Optimizing SB-668875 Orexin 2 Receptor Assays
Welcome to the Technical Support Center for Orexin Receptor pharmacology. This guide is engineered for researchers, scientists, and drug development professionals conducting high-throughput screening (HTS) or structure-activity relationship (SAR) studies using SB-668875 , a potent and highly selective Orexin 2 (OX2) receptor agonist[1].
SB-668875 ([Ala11, D-Leu15]-Orexin B) exhibits up to 400-fold selectivity for the OX2 receptor over the OX1 receptor[2]. Because the OX2 receptor is a Gq-coupled G-protein coupled receptor (GPCR), its activation is typically measured via intracellular calcium mobilization assays using Fluorescent Imaging Plate Readers (FLIPR)[3]. However, researchers frequently encounter signal noise, high background fluorescence, and poor signal-to-noise (S/N) ratios in these assays. This guide provides field-proven, mechanistically grounded solutions to resolve these issues.
Part 1: Mechanistic Overview of the Assay
To troubleshoot an assay, you must first understand the causality of the signal. When SB-668875 binds to the OX2 receptor, it activates the Gq protein, stimulating Phospholipase C (PLC) to cleave PIP2 into IP3. IP3 then triggers the release of calcium ions (
In a FLIPR assay, cells are pre-loaded with a lipophilic acetoxymethyl (AM) ester fluorescent dye (e.g., Fluo-4 AM). Intracellular esterases cleave the AM group, trapping the dye inside the cell. When intracellular
Fig 1: SB-668875 mechanism of action and intracellular calcium dye activation pathway.
Part 2: Self-Validating Experimental Protocol
To minimize noise, we recommend moving away from traditional wash-based assays. Washing cells often causes loosely adherent cell lines (like CHO or HEK293) to detach, resulting in massive well-to-well variability and "downward spikes" during compound addition[5]. The following protocol utilizes a homogeneous "No-Wash" methodology.
Optimized FLIPR Calcium Assay for SB-668875
Step 1: Cell Seeding (Day -1)
-
Harvest CHO-K1 or HEK293 cells stably expressing the human OX2 receptor.
-
Resuspend cells in complete growth medium and seed at a density of 15,000–20,000 cells/well in a 384-well black, clear-bottom tissue culture plate[3].
-
Incubate overnight at 37°C with 5%
to allow for proper adherence and receptor expression.
Step 2: Dye Loading (Day 0)
-
Prepare the No-Wash Calcium Dye (e.g., FLIPR Calcium 6) in Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).
-
Critical Addition: Add 2.5 mM Probenecid to the dye solution. Causality: Probenecid inhibits organic anion transporters that actively pump the cleaved dye out of the cell. Without it, dye leaks into the extracellular space, drastically raising background noise[3].
-
Add an equal volume of the dye solution directly to the culture medium in the wells (e.g., 25 µL dye to 25 µL medium). Do not wash the cells.
-
Incubate for 60 minutes at 37°C.
Step 3: Compound Preparation & Reading
-
Prepare SB-668875 in Assay Buffer. Critical Addition: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. Causality: SB-668875 is a peptide analogue. Without a carrier protein like BSA, the peptide will non-specifically bind to the plastic walls of the compound plate, reducing the effective concentration delivered to the cells and causing artificially low signals.
-
Transfer the assay plate and compound plate to the FLIPR instrument.
-
Read baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds, then use the onboard fluidics to inject SB-668875. Record kinetic fluorescence for an additional 90–120 seconds.
Part 3: Quantitative Data & Quality Control
A self-validating assay must meet strict statistical thresholds before data can be trusted[6]. Use the table below to benchmark your assay's performance and identify when noise reduction strategies are required.
| Quality Metric | Sub-Optimal (High Noise) | Optimized Target | Troubleshooting Action Required |
| Basal Fluorescence | > 15,000 RFU | 2,000 – 8,000 RFU | Extracellular dye accumulation; use a No-Wash quencher kit. |
| Signal-to-Noise (S/N) | < 3.0 | > 10.0 | Agonist lost to plasticware; add 0.1% BSA to compound buffer. |
| Z'-Factor | < 0.4 | 0.6 – 0.8 | High well-to-well variability; optimize cell seeding density. |
| CV (Coefficient of Variation) | > 15% | < 5% | Cell detachment; reduce liquid dispense speed on the FLIPR. |
Part 4: Troubleshooting Guides & FAQs
Fig 2: Decision tree for troubleshooting high background and low S/N in FLIPR assays.
Q: Why is my baseline fluorescence incredibly high before I even add SB-668875?
A: High baseline fluorescence is the primary cause of poor S/N ratios. This usually happens because the AM-ester dye has not been fully washed away, or the cells have pumped the cleaved dye back into the extracellular buffer. Because the FLIPR reads the entire well column, it detects this extracellular dye. Solution: Switch to a homogeneous "No-Wash" calcium assay kit. These kits contain a proprietary, cell-impermeable quenching dye that actively suppresses the fluorescence of extracellular calcium dye without affecting the intracellular signal[3].
Q: When the FLIPR injects SB-668875, I see a sharp "downward spike" in fluorescence before the signal goes up. What causes this noise?
A: This is a classic mechanical artifact caused by cell detachment. When the instrument dispenses the compound, the physical force of the liquid shears loosely adherent cells (like HEK293) off the bottom of the plate, moving them out of the camera's focal plane[5]. Solution: First, ensure you are using a No-Wash protocol to minimize prior mechanical stress on the cells. Second, reduce the dispense speed/height on the FLIPR fluidics head. Finally, consider using poly-D-lysine coated plates to improve cell adherence.
Q: My Z'-factor is below 0.4. The signal from SB-668875 is highly variable from well to well. How do I fix this?
A: A Z'-factor below 0.5 indicates an assay that is not robust enough for HTS[6]. Well-to-well variability with peptide agonists like SB-668875 is often a liquid handling issue. Because SB-668875 is highly lipophilic, it can stick to the walls of the polypropylene tips and source plates. Solution: Always use low-binding plasticware for serial dilutions of SB-668875, and ensure your assay buffer contains 0.1% BSA to act as a carrier. Additionally, verify that your cell suspension was thoroughly triturated before seeding; clumps of cells will cause uneven dye loading and variable signals.
Q: Can I use this exact protocol to test SB-668875 against the OX1 receptor to prove selectivity?
A: Yes. The signaling pathway (Gq/Calcium mobilization) is identical for both OX1 and OX2 receptors. By running parallel plates of OX1-expressing cells and OX2-expressing cells using this optimized protocol, you can generate clean concentration-response curves to validate SB-668875's reported 400-fold selectivity for OX2[2].
References
-
Orexin/Hypocretin Based Pharmacotherapies for the Treatment of Addiction Minerva Access, The University of Melbourne[Link]
-
Truncated Orexin Peptides: Structure–Activity Relationship Studies National Center for Biotechnology Information (PMC)[Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists National Center for Biotechnology Information (PMC)[Link]
-
How Does a FLIPR Calcium Assay Work? United Relay[Link]
-
Assay Guidance Manual: Introduction Target Discovery Institute, University of Oxford[Link]
-
Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel ACS Publications [Link]
Sources
- 1. DSpace [minerva-access.unimelb.edu.au]
- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. unitedrelay.org [unitedrelay.org]
- 6. tdi.ox.ac.uk [tdi.ox.ac.uk]
Validation & Comparative
Comprehensive Comparison Guide: SB-668875 vs. YNT-185 as OX2R Agonists
Orexins (hypocretins) are critical hypothalamic neuropeptides that orchestrate sleep/wakefulness transitions, energy homeostasis, and reward pathways[1]. The orexin system operates via two G protein-coupled receptors (GPCRs): OX1R and OX2R. While both play a role in arousal, the selective loss of orexin-producing neurons leads to Narcolepsy Type 1 (NT1), a debilitating sleep disorder primarily driven by the absence of OX2R signaling[2].
For drug development professionals and neuroscientists, selective OX2R agonists are indispensable tools for translational research[3]. This guide objectively compares two prominent OX2R agonists—SB-668875 (a modified peptide) and YNT-185 (a non-peptide small molecule)—detailing their molecular profiles, signaling mechanisms, and self-validating experimental workflows.
Molecular Profiles & Pharmacodynamics
The fundamental difference between these two agonists lies in their chemical structure, which directly dictates their potency, selectivity, and blood-brain barrier (BBB) permeability.
-
SB-668875 is a synthetic peptide analog of Orexin-B ([Ala11, D-Leu15]-Orexin B). Specific amino acid substitutions grant it extreme sub-nanomolar potency and ~400-fold selectivity for OX2R over OX1R[4],[5]. However, its peptide backbone restricts BBB penetration, limiting its use to in vitro assays or invasive central administration[6].
-
YNT-185 is a pioneering non-peptide small molecule agonist[7]. While its absolute in vitro potency is lower than SB-668875, its lipophilic nature allows it to cross the BBB efficiently. This enables systemic administration (e.g., intraperitoneal), making it highly valuable for in vivo behavioral models[3].
Quantitative Comparison Table
| Pharmacological Feature | SB-668875 | YNT-185 |
| Chemical Nature | Peptide ([Ala11, D-Leu15]-Orexin B) | Non-peptide small molecule |
| OX2R EC50 | ~0.13 nM | 28 nM (0.028 μM) |
| OX1R EC50 | ~52 nM | 2.75 μM |
| Selectivity (OX2R vs OX1R) | ~400-fold | ~100-fold |
| BBB Permeability | Poor (Requires i.c.v. dosing) | Good (Permits i.p. / systemic dosing) |
| Primary Application | In vitro signaling, structural biology | In vivo behavioral models, NT1 research |
Signaling Mechanisms & Visualization
Both SB-668875 and YNT-185 exert their primary wake-promoting effects by binding to OX2R on histaminergic neurons within the tuberomammillary nucleus (TMN)[3]. OX2R is classically coupled to the Gq protein alpha subunit. Agonist binding induces a conformational change that activates Phospholipase C (PLC). PLC cleaves PIP2 into Inositol triphosphate (IP3), which subsequently triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to neuronal depolarization[1].
Fig 1: Canonical Gq-mediated signaling pathway of OX2R activation promoting wakefulness.
Validated Experimental Protocols
To ensure rigorous, reproducible data, researchers must employ self-validating experimental designs. Below are the gold-standard protocols for evaluating these agonists.
Protocol A: In Vitro Intracellular Calcium Mobilization Assay
Causality & Rationale : Because OX2R is a Gq-coupled receptor, quantifying intracellular Ca2+ transients provides a direct, real-time readout of receptor agonism[1]. Self-Validating System : This protocol utilizes CHO cells stably expressing human OX2R (target) and OX1R (selectivity control), alongside untransfected CHO cells (negative control) to definitively rule out endogenous receptor interference.
Step-by-Step Methodology :
-
Cell Preparation : Seed CHO-hOX2R, CHO-hOX1R, and wild-type CHO cells at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading : Aspirate media and add 20 μL of Fluo-4 AM (calcium-sensitive fluorescent dye) in assay buffer (HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4). Incubate for 60 minutes at 37°C in the dark.
-
Compound Preparation : Prepare serial dilutions of SB-668875 (0.001 nM to 1 μM) and YNT-185 (1 nM to 100 μM)[7].
-
Kinetic Measurement : Using a Fluorometric Imaging Plate Reader (FLIPR), record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Addition : Automatically inject 10 μL of the prepared compounds and record fluorescence continuously for 3 minutes.
-
Data Analysis : Calculate the maximum fluorescence peak minus baseline (ΔF/F0). Plot against log[agonist] to determine the exact EC50 values.
Protocol B: In Vivo Sleep/Wake EEG/EMG Monitoring
Causality & Rationale : In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic barriers like the BBB[2]. This assay quantifies the physiological wake-promoting capabilities of the agonists. Self-Validating System : Administering the compounds to both wild-type (WT) and OX2R-knockout (KO) mice ensures that any observed wakefulness is strictly mediated by OX2R engagement, eliminating confounding off-target psychostimulant effects[3].
Step-by-Step Methodology :
-
Surgical Implantation : Under isoflurane anesthesia, implant EEG electrodes into the skull (frontal and parietal cortex) and EMG electrodes into the nuchal muscles of WT and OX2R-KO mice[3]. Allow 10 days for surgical recovery.
-
Acclimation : House mice individually in recording chambers with a 12/12-hour light/dark cycle. Connect them to the recording tether for 3 days prior to dosing to normalize stress responses.
-
Dosing Strategy :
-
For YNT-185: Administer 20-40 mg/kg intraperitoneally (i.p.)[7].
-
For SB-668875: Administer via intracerebroventricular (i.c.v.) injection due to poor BBB permeability[5].
-
Timing: Dose at Zeitgeber Time 6 (ZT6, middle of the light phase) when mice are naturally asleep to best observe wake-promoting effects[3].
-
-
Recording & Scoring : Record EEG/EMG signals for 6 hours post-injection. Score the data in 10-second epochs as Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or REM sleep based on standard amplitude and frequency criteria.
-
Validation : A successful OX2R agonist will significantly increase total wake time in WT mice while showing no deviation from vehicle-treated baselines in OX2R-KO mice[3].
Application Selection Guide
-
Choose SB-668875 when conducting in vitro structural biology studies, peripheral receptor mapping, or when a peptide scaffold is required to avoid the off-target toxicity sometimes associated with small molecules. Its extreme sub-nanomolar potency makes it ideal for precise biochemical assays[5].
-
Choose YNT-185 for translational in vivo models of narcolepsy, addiction, or anesthesia emergence. Its ability to cross the blood-brain barrier allows for non-invasive systemic dosing (i.p. or oral formulations), closely mimicking clinical therapeutic strategies[3].
References
1.[7] YNT-185 | Orexin Receptor 2 Agonist . MedChemExpress. 7 2.[4] Orexin/Hypocretin Based Pharmacotherapies for the Treatment of Addiction . Minerva Access (University of Melbourne).4 3.[1] The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role . NIH / PMC. 1 4.[3] Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models . NIH / PMC. 3 5.[6] A Comprehensive Review of Current and Emerging Treatments for Narcolepsy Type 1 . MDPI. 6 6.[2] Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist . NIH / PMC. 2 7.[5] Drugs to Interfere with Orexins (Hypocretins) . ResearchGate. 5
Sources
- 1. The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [minerva-access.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Orexin Receptor Potency: Endogenous Orexin-A versus Synthetic Antagonists
A Technical Guide for Researchers in Neuroscience and Drug Development
The discovery of the orexin neuropeptide system, comprising Orexin-A and Orexin-B and their cognate G protein-coupled receptors, Orexin-1 (OX1) and Orexin-2 (OX2), has opened new avenues for understanding and treating a range of neurological disorders, most notably in the regulation of sleep and wakefulness.[1][2] This guide provides a detailed comparison of the potency of the endogenous agonist, Orexin-A, with a representative synthetic antagonist, SB-334867, a well-characterized selective OX1 receptor antagonist.[3][4] Understanding the nuances of their interaction with orexin receptors is paramount for the development of novel therapeutics targeting this critical system.
The Orexin System: A Brief Overview
Orexin-A and Orexin-B are hypothalamic neuropeptides derived from a common precursor, prepro-orexin.[2] They play a crucial role in promoting arousal and maintaining wakefulness.[1] The loss of orexin-producing neurons is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.[1] Orexin-A is a 33-amino acid peptide that binds to both OX1 and OX2 receptors with high affinity.[5][6] In contrast, Orexin-B, a 28-amino acid peptide, shows a moderate selectivity for the OX2 receptor.[4][6] The development of selective antagonists for these receptors has been a major focus of drug discovery efforts for the treatment of insomnia.[1][2]
Potency at Orexin Receptors: A Head-to-Head Comparison
The potency of a ligand is a measure of its ability to bind to and elicit a response from a receptor. For agonists like Orexin-A, this is often expressed as the concentration required to produce 50% of the maximal response (EC50). For antagonists like SB-334867, potency is typically described by its binding affinity (Ki) or its ability to inhibit the response of an agonist (IC50 or pKB).
| Compound | Receptor | Potency (Ki/IC50/Kb) | Selectivity |
| Orexin-A | OX1 | 20 nM (Ki)[5] | Non-selective |
| OX2 | 38 nM (Ki)[5] | ||
| SB-334867 | OX1 | 40 nM (Kb)[1] | ~50-fold for OX1 |
| OX2 | 1995 nM (Kb)[1] |
Orexin-A demonstrates high and roughly equivalent potency at both OX1 and OX2 receptors, consistent with its role as an endogenous, non-selective agonist.[5][6] This allows it to broadly activate the orexin system, promoting a state of wakefulness and arousal.
In contrast, SB-334867 is a potent and selective antagonist of the OX1 receptor.[1][4] Its affinity for OX1 is approximately 50-fold higher than for OX2, making it a valuable tool for dissecting the specific physiological roles of the OX1 receptor.[1] This selectivity is a key attribute for therapeutic development, as it may allow for more targeted effects and potentially fewer side effects compared to non-selective antagonists.
Determining Potency: Experimental Methodologies
The potency values presented above are determined through rigorous in vitro assays. The two most common methods are radioligand binding assays and functional assays, such as calcium flux assays.
Radioligand Binding Assay
This technique directly measures the affinity of a ligand for a receptor. A radiolabeled ligand (e.g., [125I] Orexin A) is incubated with cells or membranes expressing the target receptor.[7] The unlabeled compound of interest (the "competitor") is then added at increasing concentrations to displace the radioligand. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can be converted to a binding affinity constant (Ki).
Workflow for a Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Functional Assay: Calcium Flux
Orexin receptors are Gq protein-coupled, meaning their activation leads to an increase in intracellular calcium ([Ca2+]i).[1][8] Functional assays measure this downstream signaling event to determine the potency of both agonists and antagonists. Cells expressing the orexin receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the increase in intracellular calcium causes a change in fluorescence, which can be measured. For antagonists, their ability to block the agonist-induced calcium flux is quantified.
Step-by-Step Protocol for a Calcium Flux Assay:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, which can cross the cell membrane.[4] Intracellular esterases cleave the AM ester, trapping the fluorescent indicator inside the cells.[9]
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition:
-
For Agonist (Orexin-A): Add increasing concentrations of Orexin-A to the cells and measure the change in fluorescence.
-
For Antagonist (SB-334867): Pre-incubate the cells with increasing concentrations of SB-334867 before adding a fixed concentration of Orexin-A. Measure the inhibition of the Orexin-A-induced fluorescence signal.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve. From this curve, the EC50 for an agonist or the IC50/pKB for an antagonist can be calculated.[4]
Caption: Simplified signaling pathway of Orexin-A at the OX1 receptor.
Conclusion
The comparative analysis of Orexin-A and SB-334867 highlights the distinct pharmacological profiles of an endogenous agonist and a synthetic, selective antagonist. Orexin-A's non-selective, high-potency activation of both OX1 and OX2 receptors underpins its role as a master regulator of arousal. Conversely, the high selectivity of antagonists like SB-334867 for the OX1 receptor provides a refined tool for both research and therapeutic development, allowing for the targeted modulation of the orexin system. A thorough understanding of their respective potencies and the methodologies used to determine them is essential for advancing our knowledge of the orexin system and for the rational design of novel drugs targeting this pathway.
References
- Langmead, C. J., & Raddall, M. (2006). Orexin Receptors: Pharmacology and Therapeutic Opportunities. British Journal of Pharmacology, 149(1), 1–3.
-
Wikipedia. (2023, October 27). Hypocretin receptor 2. Retrieved from [Link]
- Zhu, Y., et al. (2021). Machine learning models to predict ligand binding affinity for the orexin 1 receptor. Scientific Reports, 11(1), 1-13.
-
Wikipedia. (2023, December 1). Orexin receptor. Retrieved from [Link]
- Kukkonen, J. P. (2014). OX1 and OX2 orexin/hypocretin receptor pharmacogenetics. Frontiers in Neuroscience, 8, 108.
- Flow Cytometry Core Facility, University of California, Berkeley. (n.d.). CALCIUM FLUX PROTOCOL.
- Wu, M., et al. (2009). Orexin A-induced extracellular calcium influx in prefrontal cortex neurons involves L-type calcium channels.
- Li, X., et al. (2014). Orexin-A Promotes Cell Migration in Cultured Rat Astrocytes via Ca2+-Dependent PKCα and ERK1/2 Signals. PLoS ONE, 9(4), e95497.
- Li, X., et al. (2014). Orexin-A Promotes Cell Migration in Cultured Rat Astrocytes via Ca2+-Dependent PKCα and ERK1/2 Signals. PLoS ONE, 9(4), e95497.
-
RCSB PDB. (2016). 4ZJC: Structures of the human OX1 orexin receptor bound to selective and dual antagonists. Retrieved from [Link]
-
Alomone Labs. (n.d.). Orexin Receptor 1 Antibodies. Retrieved from [Link]
- Smart, D., et al. (2001). SB-334867-A: the first selective orexin-1 receptor antagonist. British Journal of Pharmacology, 132(6), 1179–1182.
- Urso, D., et al. (2012). Mapping of the binding sites for the OX1 orexin receptor antagonist, SB-334867, using orexin/hypocretin receptor chimaeras. Neuroscience Letters, 506(1), 154-158.
- Bettica, P., et al. (2012). Differential Effects of a Dual Orexin Receptor Antagonist (SB-649868) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia. Neuropsychopharmacology, 37(5), 1224–1233.
-
BioWorld. (2009, September 7). Potent dual orexin receptor antagonist SB-649868 shows hypnotic properties in multiple studies. Retrieved from [Link]
Sources
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | OX1 and OX2 orexin/hypocretin receptor pharmacogenetics [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin A (human, rat, mouse) | Orexin Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 6. Orexin receptor - Wikipedia [en.wikipedia.org]
- 7. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin A-induced extracellular calcium influx in prefrontal cortex neurons involves L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
Pharmacological Modulation of the Orexin 2 Receptor: Blocking SB-668875-Induced Activation with the Selective Antagonist EMPA
The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B and their G-protein-coupled receptors (OX1R and OX2R), plays a pivotal role in regulating sleep-wake cycles, energy homeostasis, and reward pathways[1]. To dissect the specific physiological contributions of OX2R without confounding OX1R cross-activation, researchers rely on highly selective pharmacological tools. SB-668875 ([Ala11, D-Leu15]orexin-B) serves as a potent, selective OX2R agonist, driving downstream calcium mobilization and in vivo hyperlocomotion[2].
To validate these OX2R-mediated effects, EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulphonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) is deployed as a high-affinity, reversible, and selective OX2R antagonist[3]. This guide provides a comprehensive comparison of EMPA against other orexin receptor antagonists and outlines self-validating experimental protocols to quantify the blockade of SB-668875.
Comparative Pharmacological Profiling
When designing an experiment to block SB-668875, the choice of antagonist is critical. While dual orexin receptor antagonists (DORAs) block both receptors, single orexin receptor antagonists (SORAs) like EMPA offer the selectivity required to isolate OX2R-specific mechanisms[1].
Table 1: Pharmacological Comparison of Orexin Receptor Antagonists
| Compound | Target Selectivity | OX2R Affinity (Ki / IC50) | OX1R Affinity (Ki / IC50) | Primary Application |
| EMPA | OX2R Selective (SORA) | Ki = 1.1 nM | IC50 > 10,000 nM | In vitro & In vivo OX2R blockade |
| TCS-OX2-29 | OX2R Selective (SORA) | IC50 = 40 nM | IC50 > 10,000 nM | In vitro OX2R studies |
| SB-334867 | OX1R Selective (SORA) | IC50 = ~2,000 nM | IC50 = 40 nM | Negative control for OX2R assays |
| Suvorexant | Dual (DORA) | Ki = 0.35 nM | Ki = 0.55 nM | Broad blockade / Clinical reference |
Causality & Experience Note: EMPA is preferred over other SORAs for in vivo studies due to its superior brain penetrance and sub-nanomolar affinity (
Mechanism of Action & Pathway Visualization
SB-668875 binds to the orthosteric site of OX2R, inducing a conformational change that activates the
OX2R signaling pathway illustrating SB-668875 activation and competitive blockade by EMPA.
Self-Validating Experimental Protocols
Robust experimental design requires internal validation. When blocking an agonist (SB-668875) with an antagonist (EMPA), the system must include vehicle controls, antagonist-only controls (to rule out inverse agonism), and a non-target control to prove receptor specificity.
Protocol A: In Vitro Intracellular Calcium Mobilization Assay
Objective: Quantify the dose-dependent blockade of SB-668875-induced
Causality & Logic: Using a Fluorescent Imaging Plate Reader (FLIPR) calcium assay directly measures the
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-hOX2R cells at 50,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5%
. -
Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Prepare EMPA in Assay Buffer (0.1 nM to 10 µM). Add EMPA to the respective wells and incubate for 30 minutes at room temperature.
-
Self-Validation Step: Include wells with EMPA only (to verify it does not alter basal
) and wells with SB-334867 (OX1R antagonist) to confirm the signal is exclusively OX2R-mediated[7].
-
-
Agonist Challenge: Rapidly inject SB-668875 at its
concentration (typically ~10-30 nM) using the FLIPR instrument. -
Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Plot the EMPA concentration against the normalized peak response to determine the
via non-linear regression.
Protocol B: In Vivo Reversal of Hyperlocomotion
Objective: Demonstrate the physiological relevance of the EMPA/SB-668875 interaction by measuring locomotor activity (LMA) in mice[6].
Causality & Logic: SB-668875 administration induces a wake-promoting, hyperlocomotor state. By administering EMPA systemically (i.p.) prior to central (i.c.v.) SB-668875 injection, we validate both the brain penetrance of EMPA and the specific OX2R-dependence of the behavioral phenotype[3].
Step-by-Step Methodology:
-
Acclimatization: Habituate male NMRI mice to open-field locomotor activity chambers for 60 minutes prior to the experiment to establish a baseline resting phase.
-
Antagonist Administration: Inject mice intraperitoneally (i.p.) with EMPA (3, 10, or 30 mg/kg) or vehicle (10% DMSO/Tween-80 in saline). Return to chambers for 15 minutes[3].
-
Agonist Administration: Inject mice intracerebroventricularly (i.c.v.) with SB-668875 (1-3 nmol) or artificial cerebrospinal fluid (aCSF) vehicle[6].
-
Measurement & Analysis: Record horizontal and vertical locomotor activity (beam breaks) in 5-minute bins for 60 minutes post-agonist injection. Calculate the dose-dependent reversal of hyperlocomotion compared to the vehicle-treated baseline.
References
-
Title: Biochemical and behavioural characterization of EMPA, a novel high-affinity, selective antagonist for the OX2 receptor Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Truncated Orexin Peptides: Structure–Activity Relationship Studies Source: NIH PubMed Central (PMC) URL: [Link]
-
Title: Hypocretin (orexin) receptor 2 Source: Wikipedia URL: [Link]
-
Title: Orexin/Hypocretin Based Pharmacotherapies for the Treatment of Addiction: DORA or SORA? Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-668875 = 95 HPLC, solid 274252-40-3 [sigmaaldrich.com]
- 5. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Biochemical and behavioural characterization of EMPA, a novel high-affinity, selective antagonist for the OX2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin R-2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Comparison: SB-668875 Selectivity Profile (OX2R vs. OX1R)
This guide provides an in-depth technical analysis of SB-668875 , a specialized pharmacological tool used to probe Orexin Receptor Type 2 (OX2R) selectivity.[1]
Compound Identity: SB-668875 (Peptide Agonist) Chemical Name: [Ala¹¹, D-Leu¹⁵]-Orexin B Primary Classification: Selective OX2R Agonist[1][2][3][4]
Executive Summary & Mechanistic Profile
SB-668875 is not a small-molecule antagonist (unlike the "SB-" series antagonists such as SB-334867); it is a synthetic peptide agonist derived from the endogenous Orexin-B sequence.[1] It was engineered to enhance selectivity for the OX2 Receptor (OX2R) over the OX1 Receptor (OX1R), addressing the low selectivity window of native Orexin-B.[1]
-
Mechanism of Action: SB-668875 binds to the orthosteric peptide-binding pocket of OX2R, inducing a conformational change that couples the receptor primarily to Gq/11 (leading to intracellular calcium mobilization) and potentially Gi/o or Gs pathways, depending on the cellular context.[1]
-
Research Utility: It serves as a critical tool for distinguishing OX2R-mediated physiological effects (arousal, sleep-wake stabilization) from OX1R-mediated effects (reward, stress, autonomic regulation).[1]
Signaling Pathway Visualization
The following diagram illustrates the differential signaling activation targeted by SB-668875 compared to the non-selective Orexin-A.
Caption: SB-668875 selectively engages OX2R-Gq signaling, minimizing off-target OX1R activation common with Orexin-A.
Comparative Data Analysis: Selectivity Ratio
The defining characteristic of SB-668875 is its improved selectivity ratio compared to the endogenous ligand Orexin-B. While Orexin-B is naturally biased toward OX2R, its window is narrow (~10-fold).[1] SB-668875 expands this window significantly.[1]
Table 1: Selectivity & Potency Comparison
| Compound | Type | Target Bias | Selectivity Ratio (OX2R vs OX1R) | Primary Utility |
| SB-668875 | Peptide Agonist | OX2R Selective | ~400-fold | Probing OX2R peptide pocket; validating sleep/wake circuits.[1] |
| Orexin-B | Endogenous Peptide | OX2R Preferred | ~10-fold | Natural ligand reference; moderate selectivity.[1][2] |
| Orexin-A | Endogenous Peptide | Dual (Balanced) | 1:1 (Equipotent) | General system activation (max potency).[1] |
| TAK-925 | Small Molecule | OX2R Selective | >5,000-fold | Clinical candidate; probes allosteric/transmembrane sites.[1] |
Critical Insight: While TAK-925 (Danavorexton) offers superior selectivity (>5,000-fold), SB-668875 remains valuable because it mimics the peptide binding mode.[1] Small molecules often bind deep in the transmembrane bundle, whereas peptides bind the extracellular loops.[1] Using SB-668875 confirms that phenotypes are driven by orthosteric activation, ruling out allosteric artifacts.[1]
Quantitative Potency Data ( )
-
OX2R Potency:
(Comparable to Orexin-B)[1] -
OX1R Potency:
[1] -
Result: A functional window where 10–100 nM dosing activates OX2R exclusively.[1]
Experimental Protocols (Validation)
To verify the selectivity ratio of SB-668875 in your own lab, the Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay is the industry standard.[1] This protocol ensures the compound is functioning as an agonist and quantifies the functional selectivity.
Protocol: Differential Calcium Mobilization Assay
Objective: Determine the
-
Cell Line Generation:
-
Use CHO or HEK293 cells stably expressing hOX1R or hOX2R .
-
Control: Null cells (parental line) to rule out endogenous GPCR responses.[1]
-
-
Dye Loading:
-
Compound Preparation:
-
Dissolve SB-668875 in DMSO (stock) and dilute in assay buffer (HBSS + 0.1% BSA).
-
Prepare 10-point serial dilution (Range: 10 µM down to 0.1 nM).
-
-
Data Acquisition:
-
Analysis:
Workflow Logic Diagram
This logic flow ensures that the observed selectivity is genuine and not an artifact of expression levels.
Caption: Parallel screening workflow to quantify the functional selectivity ratio.
Scientific Integrity & Limitations
-
Peptide Stability: As a peptide, SB-668875 has poor blood-brain barrier (BBB) permeability compared to small molecules like TAK-925.[1] It is best used for in vitro assays or intracerebroventricular (ICV) injection in animal models.[1]
-
Selectivity Variance: While the primary literature cites a ~400-fold selectivity, independent validations have occasionally shown lower ratios (approx. 50-100 fold) depending on receptor expression density (receptor reserve).[1] Always run Orexin-A as a positive control to normalize expression differences.
-
Differentiation: Do not confuse SB-668875 with SB-334867 (OX1R Antagonist) or SB-649868 (Dual Antagonist). The "SB" prefix is historical (SmithKline Beecham), but the mechanism here is agonism .[1]
References
-
Sigma-Aldrich. SB-668875 Product Information: Selective peptide agonist at OX2 orexin receptors.[1][6]Link[1]
-
ChemicalBook. Orexin Receptor Ligands: Agonists and Antagonists Overview.Link[1]
-
National Institutes of Health (NIH) / PubMed. Truncated Orexin Peptides: Structure–Activity Relationship Studies (Discussing [Ala11, D-Leu15]-Orexin B).[1]Link[1]
-
Wikipedia. Orexin Receptor: Ligands and Selectivity Profiles.[1]Link[1]
-
MedChemExpress. Orexin Receptor Agonists and Antagonists: TAK-925 vs Peptide Tools.Link[1]
Sources
Definitive Guide to Positive Control Agonists for Orexin 2 Receptor (OX2R) Studies
This guide serves as a definitive technical resource for researchers designing Orexin 2 Receptor (OX2R) functional assays. It synthesizes current pharmacological data with practical, field-proven experimental protocols.
Introduction: The Criticality of Agonist Selection
The Orexin 2 Receptor (OX2R/HCRTR2) is a G-protein coupled receptor (GPCR) central to the regulation of sleep-wake stability. While the endogenous ligand Orexin-A has historically served as the primary reference, the surge in drug discovery for Narcolepsy Type 1 (NT1) has necessitated the use of highly selective, synthetic small molecules as positive controls.
For a Senior Application Scientist, the choice of positive control is not merely about signal generation; it is about validating the assay window and confirming receptor subtype selectivity . Using a non-selective agonist like Orexin-A in a mixed-receptor system can mask off-target OX1R activity, leading to false positives in screening campaigns.
The Agonist Landscape: Performance Comparison
The Biological Baseline: Orexin-A (OX-A)[1]
-
Role: The endogenous non-selective reference.
-
Mechanism: Binds both OX1R and OX2R with high affinity.
-
Limitation: Its lack of selectivity renders it suboptimal for assays where OX1R cross-reactivity is a confounder. It is also a peptide, making it susceptible to degradation and sticky on plasticware.
The Synthetic Gold Standard: Danavorexton (TAK-925)[2][3]
-
Role: The modern industry standard for small-molecule OX2R activation.
-
Mechanism: Binds deep within the orthosteric pocket, stabilizing the active receptor conformation similarly to the C-terminus of Orexin-B.[1]
-
Advantage: Exhibits >5,000-fold selectivity for OX2R over OX1R, ensuring that the signal measured is exclusively OX2R-mediated.
The Tool Compound: YNT-185
-
Role: The first non-peptide agonist reported.[2]
-
Status: While historically significant, it has lower potency (EC50 ~28 nM) compared to TAK-925 (EC50 ~5.5 nM) and is primarily used in academic "proof of concept" studies rather than high-throughput screening (HTS) validation.
Comparative Performance Data
| Compound | Type | OX2R EC50 (Potency) | OX1R EC50 | Selectivity (OX2R vs OX1R) | Primary Utility |
| Danavorexton (TAK-925) | Small Molecule | 5.5 nM | >30,000 nM | >5,000-fold | Primary Positive Control |
| Orexin-A | Peptide | ~35 nM | ~30 nM | 1:1 (Non-selective) | Biological Reference |
| YNT-185 | Small Molecule | 28 nM | 2,750 nM | ~100-fold | Academic Tool |
| TAK-994 | Small Molecule | 19 nM | >10,000 nM | >700-fold | Historical (Discontinued) |
Technical Insight: In Calcium Mobilization assays, TAK-925 consistently yields a robust Z' factor (>0.7), making it superior for validating plate uniformity and instrument sensitivity.
Mechanistic Visualization: OX2R Signaling
OX2R primarily couples to the Gq/11 pathway, leading to intracellular calcium release. This is the primary readout for most functional assays.
Figure 1: The canonical Gq-mediated signaling pathway utilized in OX2R calcium flux assays.
Experimental Protocol: FLIPR Calcium Mobilization Assay
This protocol uses Danavorexton (TAK-925) as the positive control to validate OX2R activity in CHO or HEK293 cells.
Reagents & Setup
-
Cell Line: CHO-K1 stably expressing human OX2R (hOX2R).
-
Positive Control: Danavorexton (TAK-925), 10 mM stock in DMSO.
-
Detection Dye: Fluo-8 AM or Calcium 6 (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Workflow
-
Cell Seeding (Day -1):
-
Seed CHO-hOX2R cells at 20,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 0):
-
Remove culture media.
-
Add 20 µL of Dye Loading Solution (Fluo-8 AM + Probenecid to prevent dye efflux).
-
Critical Step: Incubate for 60 minutes (30 min at 37°C, then 30 min at RT). This equilibration step reduces thermal artifacts during the read.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of TAK-925 in Assay Buffer (0.1% BSA).
-
Top concentration: 1 µM (Final assay concentration).
-
Baseline Control: Buffer + 0.1% DMSO.
-
-
Data Acquisition (FLIPR/FDSS):
-
Transfer plate to the kinetic imaging reader.
-
Baseline Read: 10 seconds.
-
Injection: Add 10 µL of agonist (5x concentration).
-
Response Read: 120 seconds.
-
-
Data Analysis:
-
Calculate Max-Min RFU (Relative Fluorescence Units).
-
Fit data to a 4-parameter logistic (4PL) curve to determine EC50.
-
Validation Criteria: TAK-925 EC50 must fall between 3–8 nM .
-
Assay Workflow Diagram
Figure 2: Standardized workflow for high-throughput calcium mobilization screening.
References
-
Fujimoto, T., et al. (2022). Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist.[3][4] ACS Medicinal Chemistry Letters.
-
[Link]
-
-
Yukitake, H., et al. (2019). TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice.[5][6] Pharmacology Biochemistry and Behavior.
-
[Link]
-
-
Nagahara, T., et al. (2015). Design and Synthesis of Non-Peptide, Selective Orexin Receptor 2 Agonists. Journal of Medicinal Chemistry.
-
[Link]
-
-
Hong, C., et al. (2021). Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation.
-
[Link]
-
-
Alkermes. (2024).
-
[Link]
-
Sources
- 1. linkstertx.com [linkstertx.com]
- 2. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating SB-668875 Activity in HEK293-OX2R Cells: A Comprehensive Comparison Guide
Introduction: The Case for OX2R Selectivity
The orexin (hypocretin) system, comprising the neuropeptides Orexin-A and Orexin-B and their G-protein-coupled receptors (OX1R and OX2R), plays a critical role in regulating sleep-wake cycles, energy homeostasis, and reward processing[1]. In modern drug discovery, particularly for narcolepsy type 1 and other chronic sleep disorders, targeting the OX2R pathway has become a primary therapeutic focus[2].
While the endogenous ligand[3], the synthetic peptide analog SB-668875 ([Ala11, D-Leu15]-Orexin B) was specifically engineered to provide high selectivity for OX2R[4]. To rigorously evaluate the pharmacological profile of SB-668875, researchers rely on heterologous expression systems. The HEK293-OX2R cell line is the gold standard for this validation. Because wild-type HEK293 cells lack endogenous orexin receptors, they provide a "null background," ensuring that any measured downstream signaling is strictly mediated by the transfected OX2R.
Comparative Pharmacological Profile
When validating SB-668875, it is essential to benchmark its performance against both endogenous ligands and emerging small-molecule alternatives. The table below summarizes the comparative landscape to guide your experimental control selection[2][3][4][5].
| Agonist | Molecule Type | OX1R Activity | OX2R Activity | Selectivity (OX2R vs OX1R) |
| Orexin-A | Endogenous Peptide | High (Low nM) | High (Low nM) | ~1-fold (Non-selective) |
| Orexin-B | Endogenous Peptide | Moderate | High (Low nM) | 5 to 10-fold |
| SB-668875 | Synthetic Peptide | Very Low | High (Low nM) | ~400-fold |
| TAK-925 | Small Molecule | Negligible | Very High (5.5 nM) | >5000-fold |
Signaling Pathway & Assay Rationale
[5]. Upon activation by an agonist like SB-668875, it primarily couples to the Gq protein, activating Phospholipase C (PLC) to generate Inositol trisphosphate (IP3), which subsequently triggers the release of intracellular calcium (Ca2+)[6]. Additionally, OX2R can couple to Gs/Gi proteins to modulate cyclic AMP (cAMP) levels[6]. For high-throughput validation, the Gq-mediated calcium transient is the most robust, immediate, and quantifiable readout.
Fig 1: SB-668875 mediated OX2R signaling pathways in HEK293 cells.
Experimental Validation Protocols
As an application scientist, I emphasize that a protocol is only as good as its controls and the mechanistic understanding of its steps. Below is the self-validating workflow for the Intracellular Calcium Mobilization Assay (FLIPR), the premier method for validating SB-668875.
Fig 2: High-throughput calcium mobilization assay workflow for SB-668875.
Step-by-Step Methodology & Causality
1. Cell Preparation & Seeding
-
Step: Seed HEK293-OX2R cells at 20,000 cells/well in a 384-well poly-D-lysine (PDL) coated microplate. Incubate overnight at 37°C, 5% CO2.
-
Causality: HEK293 cells are notoriously loosely adherent. The PDL coating provides a positively charged surface that electrostatically binds the negatively charged cell membrane. This prevents cell detachment during the high-velocity automated liquid injection steps of the FLIPR assay, which would otherwise cause massive data artifacts and false-negative well reads.
2. Dye Loading
-
Step: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.
-
Causality: Fluo-4 AM is an esterified, cell-permeable calcium indicator. Once inside the cell, endogenous esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside. Probenecid is a crucial addition; it inhibits organic anion transporters (OATs) highly expressed in HEK293 cells that would otherwise actively pump the cleaved dye out of the cytoplasm, thereby preserving the signal-to-noise ratio.
3. Compound Preparation
-
Step: Prepare a 10-point dose-response curve of SB-668875 (ranging from 10 µM down to 0.1 nM) in an assay buffer supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Causality: SB-668875 is a highly hydrophobic peptide. Without BSA acting as a carrier protein, the peptide will nonspecifically adsorb to the plastic walls of the intermediate dilution plates. This "stickiness" artificially lowers the actual concentration delivered to the cells, leading to an inaccurate right-shift in the calculated EC50 value.
4. Kinetic Readout
-
Step: Transfer the plate to a FLIPR Tetra instrument. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds, inject SB-668875, and record the kinetic response for an additional 3 minutes.
-
Causality: The Gq-coupled calcium transient is rapid, typically peaking within 20-30 seconds post-injection before undergoing receptor desensitization. A 3-minute kinetic read captures both the peak amplitude (required for EC50 calculation) and the decay phase.
Trustworthiness: The Self-Validating System
To ensure scientific integrity, your assay must include the following internal controls:
-
Positive Control (System Validation): Dose-response of Orexin-A. This verifies that the OX2R is functionally expressed at the membrane and that the intracellular calcium machinery is intact[6].
-
Negative Control (Background Validation): Test SB-668875 on untransfected wild-type HEK293 cells. This confirms that the peptide is not off-target activating endogenous purinergic or muscarinic receptors.
-
Specificity Control (Mechanistic Validation): Pre-incubate a subset of wells with an OX2R-selective antagonist (e.g., EMPA or TCS-OX2-29). If the calcium flux is genuinely OX2R-mediated, the antagonist will right-shift the SB-668875 dose-response curve in a predictable, Schild-like manner.
References
-
Truncated Orexin Peptides: Structure–Activity Relationship Studies. Source: PMC / National Institutes of Health. URL:[Link]
-
Hypocretin (orexin) receptor 2. Source: Wikipedia. URL:[Link]
-
Orexin receptor. Source: Wikipedia. URL: [Link]
-
The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role. Source: PMC / National Institutes of Health. URL:[Link]
-
Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1. Source: ResearchGate. URL:[Link]
Sources
- 1. The Anti-tumoral Properties of Orexin/Hypocretin Hypothalamic Neuropeptides: An Unexpected Therapeutic Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orexin receptor - Wikipedia [en.wikipedia.org]
- 4. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypocretin (orexin) receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Orexin A (bovine, human, mouse, rat) | 205640-90-0 [chemicalbook.com]
Safety Operating Guide
Beyond the SDS: A Senior Scientist’s Guide to Handling SB-668875
The Core Directive: Why Standard Protocols Fail
Most Safety Data Sheets (SDS) for research chemicals like SB-668875 contain generic placeholders: "Caution: Substance not fully tested." As researchers, relying on this ambiguity is a critical error.
SB-668875 is a potent CXCR4 antagonist . Its utility in stem cell mobilization and cancer metastasis research stems from its ability to block the CXCL12-CXCR4 axis at nanomolar concentrations [1].
The Safety Implication: Because this compound is designed to modulate the immune system and hematopoiesis at trace levels, it meets the criteria for a High Potency Active Pharmaceutical Ingredient (HPAPI) . A standard "lab coat and latex gloves" approach is insufficient. You must treat this compound as if it has an Occupational Exposure Band (OEB) of 4 (1–10 µg/m³) until specific toxicology data proves otherwise [2].
The "Trojan Horse" Risk: Solvents and Skin Absorption
The greatest danger with SB-668875 is not the powder sitting in the vial—it is the moment of solubilization.
Researchers almost exclusively dissolve SB-668875 in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent skin penetrant that acts as a carrier vehicle. If DMSO containing dissolved SB-668875 splashes onto your skin, the solvent drags the potent antagonist directly into your systemic circulation, bypassing the skin's natural barrier [3].
The PPE Firewall
To mitigate this, we employ a Self-Validating PPE System .
| PPE Component | Standard Spec | High-Potency/DMSO Spec (REQUIRED) | Scientific Rationale |
| Gloves | Standard Nitrile (4 mil) | Double-Gloving Protocol 1. Inner: Brightly colored Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (5-8 mil) or Neoprene | DMSO permeates standard nitrile in <10 minutes [3]. Double gloving provides a "breakthrough buffer." If the outer glove rips, the bright inner glove provides immediate visual validation of breach. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles | Safety glasses have gaps. A DMSO splash can run down the forehead into the eyes. Goggles form a seal. |
| Respiratory | N95 Mask | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls (Hood) are superior to PPE. Respirators are only for emergencies or weighing outside a hood (not recommended). |
| Body | Cotton Lab Coat | Tyvek® Sleeves or Apron | Cotton absorbs DMSO, holding the hazard against the skin. Impervious Tyvek prevents saturation. |
Operational Workflow: The "Red Zone" Protocol
The following workflow visualizes the Critical Control Points (CCPs) where exposure risk is highest.
Figure 1: Operational workflow highlighting Critical Control Points (CCPs) where engineering controls and focus must be maximized.
Detailed Methodology
Phase 1: Weighing (The Aerosol Risk)
Dry SB-668875 powder is electrostatic. A static discharge can "flick" micrograms of powder into the air.
-
Engineering Control: Work inside a chemical fume hood or a dedicated powder weighing enclosure.
-
Technique: Use an anti-static gun on the vial and spatula before opening.
-
Containment: Weigh directly into the final storage vial. Do not weigh onto weigh paper and transfer (this increases loss and exposure risk).
Phase 2: Solubilization (The Permeation Risk)
-
Vessel Selection: Use glass or polypropylene vials with O-ring seals . Avoid snap-cap tubes which can pop open due to pressure changes or solvent vapor.
-
Solvent Addition: Add DMSO slowly down the side of the vial to prevent "puffing" of the powder.
-
Decontamination: Once dissolved, wipe the outside of the vial with a Kimwipe soaked in 70% Ethanol/Water. This removes any invisible DMSO/drug residue that may have crept over the lip. Dispose of this wipe as hazardous waste.
Phase 3: Disposal
Do not pour stock solutions down the drain.
-
Liquids: Collect in a dedicated "High Potency/Toxic" liquid waste stream.
-
Solids: Pipette tips and gloves used during the DMSO step must be double-bagged and labeled as "Chemically Contaminated Sharps/Solids."
Emergency Response: The "Seconds Count" Protocol
If exposure occurs, the mechanism of action (CXCR4 blockade) begins immediately upon systemic entry.
Scenario A: Skin Contact (Liquid/DMSO)
-
IMMEDIATE: Do not wipe. Wiping rubs the DMSO deeper.
-
FLUSH: Place affected area under running water for 15 minutes minimum .[1]
-
REMOVE: Peel off contaminated clothing/gloves while under the water stream.
-
REPORT: Notify the Principal Investigator. Provide the SDS and mention "Potent CXCR4 Antagonist in DMSO."
Scenario B: Inhalation (Powder) [2]
-
EVACUATE: Move to fresh air immediately.
-
MONITOR: Watch for signs of respiratory irritation or systemic symptoms (dizziness, rapid heart rate).
-
MEDICAL: Seek evaluation. Inhalation bypasses first-pass metabolism, leading to rapid systemic distribution.
Defense in Depth: The Safety Architecture
Safety is not a single mask; it is a layered system. We use the Hierarchy of Controls adapted for HPAPIs.
Figure 2: The Hierarchy of Controls. Note that PPE is the least effective control and should never be the primary safety measure.
References
-
Mechanism of Action: PatSnap. (2024). The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine. Retrieved from
-
Potent Compound Handling: Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from
-
Glove Permeation: Showa Group. Chemical Permeation Guide - DMSO and Nitrile Breakthrough Times. Retrieved from
- General Laboratory Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
